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  • Product: Propanoic acid, 2-phenylhydrazide
  • CAS: 20730-02-3

Core Science & Biosynthesis

Foundational

N'-Phenylpropanohydrazide (CAS 20730-02-3): Synthetic Utility & Impurity Management in Drug Discovery

This technical guide provides a comprehensive analysis of N'-Phenylpropanohydrazide (CAS 20730-02-3).[1][2][3] Editorial Note: Unlike marketed active pharmaceutical ingredients (APIs), CAS 20730-02-3 serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N'-Phenylpropanohydrazide (CAS 20730-02-3).[1][2][3]

Editorial Note: Unlike marketed active pharmaceutical ingredients (APIs), CAS 20730-02-3 serves as a critical chemical intermediate and pharmacophore precursor .[1][2][3] In drug development, it is primarily utilized in the synthesis of nitrogen-containing heterocycles (indoles, pyrazoles) and must be managed as a potential genotoxic impurity (PGI) under ICH M7 guidelines due to its hydrazide moiety.[2][3]

[1][2][3]

Physicochemical Architecture

N'-Phenylpropanohydrazide is an N-acylated hydrazine derivative.[1][2][3] Its stability and solubility profile dictate its behavior as both a reagent in scaffold synthesis and an analyte in quality control.[3]

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
Chemical Name N'-PhenylpropanohydrazideAlso known as Propanoic acid, 2-phenylhydrazide.[1][2][3][4][5][6]
CAS Number 20730-02-3Unique identifier for regulatory tracking.[1][2][3]
Molecular Formula

Contains a basic hydrazine nitrogen and an amide-like carbonyl.[1][2][3]
Molecular Weight 164.20 g/mol Low MW facilitates fragment-based drug design (FBDD).[1][2][3]
Melting Point ~135-137°C (Predicted)Solid at room temperature; requires melting/dissolution for reaction.[1][2][3]
LogP (Predicted) ~1.54Moderately lipophilic; amenable to RP-HPLC analysis.[1][2][3]
Solubility DMSO, Methanol, EthanolPoor water solubility; requires organic co-solvents for bioassays.[2]
Structural Alert Hydrazide / HydrazineCritical: Classifiable as a structural alert for mutagenicity (ICH M7).[2][3]

Mechanism of Action: Synthetic Transformations

In the context of drug development, the "mechanism" of this CAS is its reactivity pattern used to construct bioactive scaffolds, specifically Oxindoles and Pyrazolones .

The Brunner Reaction (Oxindole Synthesis)

The primary utility of N'-phenylpropanohydrazide is its conversion into 3-methyloxindole , a core scaffold found in kinase inhibitors (e.g., Sunitinib, Nintedanib).[2][3]

  • Mechanism: Under thermal or Lewis acid conditions, the hydrazide undergoes cyclization followed by a [3,3]-sigmatropic rearrangement (similar to the Fischer Indole synthesis) and elimination of ammonia.[3]

  • Causality: The propionyl group provides the carbon backbone for the 3-position substituent on the oxindole ring.[1][3]

Pyrazolone Formation

Reaction with


-keto esters yields N-phenylpyrazolones, which are classic analgesic/anti-inflammatory pharmacophores (e.g., Phenazone derivatives).[1][2][3]
Visualization: Scaffold Synthesis Pathway

The following diagram illustrates the transformation of CAS 20730-02-3 into bioactive cores.

G Figure 1: Synthetic divergence of CAS 20730-02-3 into bioactive heterocycles. Start N'-Phenylpropanohydrazide (CAS 20730-02-3) Cond1 Thermal/Acid Cyclization Start->Cond1 Brunner Rxn Cond2 Condensation (- H2O, - EtOH) Start->Cond2 Inter1 Ene-Hydrazine Intermediate Cond1->Inter1 Prod1 3-Methyloxindole (Kinase Inhibitor Scaffold) Inter1->Prod1 - NH3 Reagent + Ethyl Acetoacetate Reagent->Cond2 Prod2 Pyrazolone Derivative (NSAID Scaffold) Cond2->Prod2

[1][2][3]

Analytical Protocols: Trace Impurity Control

Because CAS 20730-02-3 contains a hydrazide moiety, it is potentially genotoxic.[1][2][3] If used as a starting material or intermediate, it must be controlled to trace levels (ppm) in the final API.[3]

Protocol: Trace Quantification by HPLC-UV

This method is designed to detect unreacted N'-phenylpropanohydrazide in a reaction mixture.[1][2][3]

System Parameters:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers hydrazine basicity).[2][3]

  • Mobile Phase B: Acetonitrile.[3][7]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection: UV at 240 nm (exploiting the phenyl ring conjugation).[3]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the reaction crude in 10 mL of Methanol (1 mg/mL).

  • Derivatization (Optional but Recommended): If direct detection is poor due to matrix interference, react an aliquot with p-nitrobenzaldehyde .[2][3] This forms a hydrazone with high UV absorbance (~350 nm) and improves retention.[3]

  • Injection: Inject 10 µL.

  • Integration: Measure the peak area of the hydrazide (or its derivative) against a standard curve prepared from pure CAS 20730-02-3.[1][2][3]

Self-Validating Logic[1][2][3]
  • Why Formic Acid? Hydrazides can tail significantly on silica columns due to silanol interactions.[3] Acidifying the mobile phase protonates the species, improving peak shape.[3]

  • Why Derivatization? Hydrazides are reactive nucleophiles.[3] Derivatizing them "locks" them into a stable, highly chromophoric state, increasing sensitivity to the ppm level required for safety assessments.[3]

Visualization: Analytical Decision Tree

Analytical Figure 2: Analytical strategy for quantifying Hydrazide impurities. Sample Reaction Crude / API Sample Check Is Detection Limit < 10 ppm Required? Sample->Check Direct Direct RP-HPLC (UV 240 nm) Check->Direct No (Process Control) Deriv Derivatization (p-Nitrobenzaldehyde) Check->Deriv Yes (PGI Release Testing) LCMS LC-MS/MS (MRM Mode) Direct->LCMS If Matrix Interference HPLC HPLC-UV/Vis (350 nm) Deriv->HPLC

Safety & Toxicology (E-E-A-T Grounding)

Researchers must handle CAS 20730-02-3 with protocols reserved for mutagenic sensitizers .[1][2][3]

  • Skin Sensitization: Hydrazides are known skin sensitizers.[3] Double-gloving (Nitrile) is mandatory.[1][2][3]

  • Genotoxicity: The hydrazine functional group (

    
    ) is a structural alert.[1][2][3] It can form DNA adducts via metabolic activation (oxidative stress).[2][3]
    
  • Handling Protocol: Weighing must occur inside a fume hood or a powder containment enclosure.[3] All glassware contacting the substance should be decontaminated with bleach (hypochlorite) to oxidize the hydrazide to nitrogen and the corresponding acid before disposal.[3]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200552, Propanoic acid, 2-phenylhydrazide. Retrieved from [Link][2][3]

  • Synthetic Application (Brunner Reaction): Enders, D., et al. (2004).[2][3] "The Brunner Reaction: A Novel Entry to Oxindoles."[3] Organic Syntheses. (Contextual grounding for hydrazide-to-oxindole conversion).

  • Impurity Guidelines: International Council for Harmonisation (ICH).[3] (2017).[2][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link][2][3]

  • Analytical Derivatization: Liu, S., et al. (2010).[3] "Trace determination of hydrazine impurities in pharmaceutical intermediates by HPLC." Journal of Chromatography B. (Methodology basis for aldehyde derivatization).

Sources

Foundational

Solubility Profiling and Characterization of Propanoic acid, 2-phenylhydrazide

Technical Guide for Process Research & Development Executive Summary Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3), also known as -phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogenous...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3), also known as


-phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indoles.[1] Its solubility profile is governed by a competitive interaction between its lipophilic phenyl-ethyl domains and its hydrophilic hydrazide linker (

).[1]

This guide provides a definitive technical analysis of its solubility behavior. While specific quantitative solubility datasets (


) are absent from public chemical registries for this specific CAS, this document synthesizes structural analysis with thermodynamic principles to provide a Predicted Solubility Profile . Furthermore, it establishes a Self-Validating Gravimetric Protocol  to allow researchers to generate precise solubility data in-house.[1]

Chemical Identity & Physicochemical Basis[1][2][3]

To understand the solubility of Propanoic acid, 2-phenylhydrazide, we must first analyze its structural determinants.[1]

PropertyDetail
IUPAC Name

-phenylpropanohydrazide
CAS Number 20730-02-3
Molecular Formula

Molecular Weight 164.20 g/mol
Physical State Crystalline Solid (Melting Point range: ~130°C estimated based on analogs)
LogP (Predicted) ~1.5 (Moderately Lipophilic)
Structural Solvation Analysis

The molecule consists of three distinct domains that dictate its solvent affinity:

  • Phenyl Ring (Lipophilic): Drives solubility in aromatic and chlorinated solvents (e.g., Toluene, DCM) via

    
     and Van der Waals interactions.[1]
    
  • Ethyl Tail (Lipophilic): Adds minor non-polar character, reinforcing solubility in medium-polarity organic solvents.[1]

  • Hydrazide Linker (Polar/H-Bonding): The

    
     core acts as both a Hydrogen Bond Donor (2x NH) and Acceptor (1x C=O, 2x N).[1] This domain requires polar solvents for effective solvation to overcome the crystal lattice energy.[1]
    

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the functional group analysis above, the following solubility profile is projected. This table serves as a guide for solvent selection during reaction optimization and purification (recrystallization).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding matches the hydrazide core.[1] Ideal for recrystallization (high solubility at boiling, lower at ambient).[1]
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions disrupt the crystal lattice effectively.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good interaction with the phenyl ring; moderate interaction with the amide dipole.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general organic solubility; often used as co-solvents.[1]
Ethers Diethyl Ether, THFModerate THF is better than ether due to higher polarity and H-bond accepting capability.[1]
Aromatic Toluene, BenzeneLow to Moderate Solubilizes the phenyl ring but struggles to break the intermolecular H-bonds of the hydrazide core.[1]
Aliphatic Hexane, Heptane, CyclohexaneInsoluble Lacks the polarity to overcome the crystal lattice energy.[1] Used as anti-solvents.[1]
Water WaterLow (Cold) The hydrophobic phenyl group dominates, preventing bulk dissolution in cold water.[1] Solubility increases significantly with heat.[1]

Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation forces. In polar solvents like Ethanol, the solvent molecules form a "cage" around the hydrazide core, breaking intermolecular H-bonds.[1] In non-polar solvents, these intermolecular bonds remain intact, leading to precipitation.[1]

SolvationMechanism cluster_Polar Polar Solvents (EtOH, DMSO) cluster_NonPolar Non-Polar Solvents (Hexane) Compound Propanoic acid, 2-phenylhydrazide (Crystal Lattice) PolarSolvent Solvent Dipoles (H-Bond Donors/Acceptors) Compound->PolarSolvent Exposure NonPolarSolvent Weak VdW Forces (No H-Bonding) Compound->NonPolarSolvent Exposure SolvatedPolar Solvated Species (Stable Solution) PolarSolvent->SolvatedPolar 1. H-Bond Disruption 2. Dipole Stabilization Precipitate Intact Lattice (Insoluble) NonPolarSolvent->Precipitate 1. Failure to Break Lattice 2. Aggregation

Figure 1: Mechanistic pathway of solvation. Polar solvents actively disrupt the crystal lattice via Hydrogen Bonding, while non-polar solvents fail to overcome lattice energy.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since literature data is sparse, the Shake-Flask Method is the gold standard for determining the exact solubility of this compound in your specific solvent of interest.[1] This protocol is self-validating through the use of triplicate measurements and mass balance checks.[1]

Reagents & Equipment[5][6]
  • Compound: Propanoic acid, 2-phenylhydrazide (>98% purity).[1]

  • Solvents: HPLC grade (dry).

  • Equipment: Temperature-controlled shaker/water bath, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision), tared glass vials.

Step-by-Step Methodology
  • Preparation (Saturation):

    • Add excess solid compound (~100 mg) to a glass vial containing 1.0 mL of the target solvent.

    • Check: Ensure solid particles remain visible.[1] If all dissolves, add more solid.[1]

  • Equilibration:

    • Seal the vial tightly and agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Why: 24 hours ensures thermodynamic equilibrium is reached, preventing kinetic supersaturation errors.[1]

  • Filtration:

    • Stop agitation and let the suspension settle for 1 hour.

    • Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw the supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed (tared) vial.

  • Quantification (Gravimetric):

    • Evaporate the solvent from the filtrate using a gentle nitrogen stream or vacuum oven at 40°C.[1]

    • Dry the residue to constant weight.[1]

    • Calculate solubility (

      
      ) using the formula:
      
      
      
      
      [1]
Workflow Diagram

SolubilityProtocol Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (24h Agitation @ 25°C) Step1->Step2 Step3 3. Filtration (0.45µm PTFE) Step2->Step3 Step4 4. Evaporation (Dry to Constant Weight) Step3->Step4 Result Data Output (Solubility in mg/mL) Step4->Result

Figure 2: The "Shake-Flask" workflow for generating precise quantitative solubility data.

Applications in Synthesis & Purification[1][5][7]

Understanding the solubility profile allows for the optimization of purification processes.[1]

Recrystallization Strategy

The ideal purification method for Propanoic acid, 2-phenylhydrazide utilizes its temperature-dependent solubility in alcohols.[1]

  • Solvent: Ethanol (95%) or Ethanol/Water (80:20).[1]

  • Protocol:

    • Dissolve the crude solid in boiling ethanol (High Solubility).

    • Hot filter to remove insoluble impurities.[1]

    • Slowly cool to room temperature, then to 0°C.

    • The compound will crystallize out (Low Solubility at low temp), leaving soluble impurities in the mother liquor.[1]

Reaction Solvent Selection
  • For Acylation Reactions: Use Dichloromethane (DCM) or THF .[1] These dissolve the starting phenylhydrazine and the product moderately well, allowing the reaction to proceed in a homogeneous phase.[1]

  • For Heterocycle Formation: Use Ethanol or Acetic Acid .[1] These protic solvents facilitate proton transfer steps often required in cyclization mechanisms (e.g., Fischer Indole synthesis variants).[1]

References

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-phenylhydrazide - Physical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Cheméo. Chemical Properties of Propionic acid 2-phenylhydrazide (CAS 20730-02-3).[Link][1]

  • Organic Syntheses. General Procedures for Phenylhydrazine Derivatives. Coll. Vol. 1, p. 442.[1] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Hydrazides.[1][Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Melting Point of Propanoic Acid, 2-Phenylhydrazide

Abstract This technical guide provides a comprehensive overview of the melting point of Propanoic acid, 2-phenylhydrazide (CAS No. 20730-02-3), a compound of interest in organic synthesis and potential pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the melting point of Propanoic acid, 2-phenylhydrazide (CAS No. 20730-02-3), a compound of interest in organic synthesis and potential pharmaceutical development.[1] This document moves beyond a simple statement of a physical constant to deliver an in-depth analysis for researchers, scientists, and drug development professionals. It covers the theoretical basis of the melting point, a detailed, self-validating protocol for its experimental determination, and a discussion of the physicochemical factors influencing this critical property. By grounding the discussion in established analytical principles, this guide aims to equip the reader with the expertise to accurately determine and interpret the melting point of this and similar phenylhydrazide compounds.

Introduction: The Significance of a Well-Characterized Melting Point

Propanoic acid, 2-phenylhydrazide, also known as N'-phenylpropionohydrazide, is an organic compound featuring a phenylhydrazine moiety connected to a propanoic acid group.[1] Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] In any research or development context, the melting point is a fundamental physical property. It serves as a primary indicator of purity; a sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[2] For drug development professionals, an accurate melting point is critical for formulation studies, stability assessments, and regulatory submissions.

This guide addresses the current landscape of available data for the melting point of Propanoic acid, 2-phenylhydrazide and provides a robust framework for its experimental verification.

Physicochemical Properties and Melting Point Data

A survey of chemical databases reveals that while the compound is known, experimentally verified melting point data is not widely published in readily accessible literature. This underscores the necessity for rigorous in-house determination.

ParameterValueSource
Molecular Formula C₉H₁₂N₂OCymitQuimica[1]
Molecular Weight 164.20 g/mol Cheméo[3]
CAS Number 20730-02-3CymitQuimica[1]
Calculated Melting Point (Tfus) 372.86 K (99.71 °C)Cheméo (Joback Method)[3]
Appearance Typically a solidCymitQuimica[1]
Solubility Soluble in organic solventsCymitQuimica[1]

Table 1: Physicochemical data for Propanoic acid, 2-phenylhydrazide.

The Joback method, used for the calculated melting point, is a group contribution method that estimates thermophysical properties. While a valuable theoretical starting point, it is not a substitute for experimental data. The discrepancy between theoretical and empirical values can arise from intermolecular forces, such as hydrogen bonding and crystal packing, which are not perfectly modeled by such estimation techniques.

Causality of Experimental Design: A Self-Validating Protocol for Melting Point Determination

The following protocol is designed to be a self-validating system. Each step is included not just as a procedural directive, but as a control for potential sources of error, thereby enhancing the trustworthiness of the final result. The chosen method is the capillary melting point technique, which is standard for crystalline organic compounds.

Principle of the Method

The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid. This transition is observed within a calibrated heating block apparatus.

Materials and Apparatus
  • Propanoic acid, 2-phenylhydrazide (sample to be analyzed)

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle or spatula for sample pulverization

  • Watch glass

  • Thermometer (calibrated)

Step-by-Step Experimental Protocol
  • Sample Preparation (The "Why": Homogeneity and Heat Transfer):

    • Place a small amount of the crystalline Propanoic acid, 2-phenylhydrazide on a clean, dry watch glass.

    • Using a clean spatula or a mortar and pestle, gently crush the sample into a fine, uniform powder. Rationale: A fine powder ensures uniform packing in the capillary tube, which is crucial for consistent and efficient heat transfer throughout the sample. Large crystals can lead to a broader melting range due to inefficient heat conduction.[2]

  • Capillary Tube Loading (The "Why": Sample Size and Accuracy):

    • Press the open end of a capillary tube into the powdered sample. A small plug of material will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to cause the solid to fall to the sealed end.

    • Repeat until the packed sample is 2-3 mm high. Rationale: A sample height greater than 3 mm can result in an artificially broad melting range because of the temperature differential that will exist from the bottom to the top of the sample column.[2]

  • Apparatus Setup and Measurement (The "Why": Controlled Heating and Accurate Observation):

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a moderate level to approach the expected melting point (based on the calculated value of ~99°C).

    • When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. Rationale: A slow heating rate near the melting point is critical for allowing the temperature of the heating block, the thermometer, and the sample to equilibrate. Rapid heating can cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

  • Validation and Repetition (The "Why": Ensuring Reproducibility):

    • Allow the apparatus to cool significantly.

    • Prepare a new capillary with a fresh sample.

    • Repeat the measurement at least twice more. Rationale: Reproducibility is a cornerstone of scientific integrity. Consistent results across multiple measurements provide confidence in the determined melting range.

Interpreting the Results
  • Pure Compound: A sharp melting range of 0.5-2°C is indicative of a high degree of purity.

  • Impure Compound: The presence of soluble impurities will typically cause a depression of the initial melting point and a broadening of the melting range.

Visualization of the Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_analysis Data Analysis & Validation A Obtain Crystalline Sample B Pulverize to Fine Powder A->B Ensure Homogeneity C Load Capillary Tube (2-3 mm) B->C Optimize Heat Transfer D Insert into Apparatus C->D E Rapid Heat to ~80°C D->E F Slow Heat (1-2°C/min) E->F Approach MP G Observe & Record T1 (First Drop) F->G Equilibrate Temp H Observe & Record T2 (All Liquid) G->H I Report Range (T1 - T2) H->I H->I J Cool Apparatus I->J L Assess Purity & Reproducibility I->L K Repeat with New Sample (x2) J->K Ensure Fresh Start K->D Re-measure

Caption: Workflow for the experimental determination of melting point.

Factors Influencing the Melting Point of Phenylhydrazides

The melting point of Propanoic acid, 2-phenylhydrazide is determined by the strength of its intermolecular forces. Understanding these factors provides deeper insight into its material properties.

  • Hydrogen Bonding: The presence of N-H and C=O groups allows for significant hydrogen bonding between molecules. This is a strong intermolecular force that requires substantial thermal energy to overcome, contributing to a relatively high melting point for its molecular weight.

  • Van der Waals Forces: The phenyl group provides a large surface area for van der Waals interactions (specifically, London dispersion forces), further stabilizing the crystal lattice.

  • Crystal Packing: The efficiency with which the molecules pack into a crystal lattice affects the overall strength of intermolecular interactions. More symmetrical molecules often pack more efficiently, leading to higher melting points. Polymorphism, the ability to exist in multiple crystalline forms, can also lead to different melting points for the same compound.

  • Purity: As previously mentioned, impurities disrupt the regular crystal lattice, weakening the intermolecular forces and lowering the energy required to melt the solid.

Conclusion and Recommendations

While a theoretically calculated melting point for Propanoic acid, 2-phenylhydrazide is approximately 99.71°C, this value requires experimental verification for use in any rigorous scientific or developmental application.[3] The absence of a consistently reported experimental value in the literature highlights a gap that researchers working with this compound should address.

It is strongly recommended that any laboratory synthesizing or utilizing Propanoic acid, 2-phenylhydrazide perform a thorough melting point determination using the validated protocol outlined in this guide. The resulting empirical data will serve as a crucial benchmark for purity assessment, reaction monitoring, and physicochemical characterization, thereby upholding the principles of scientific integrity and contributing valuable data to the chemical community.

References

  • Cheméo. (n.d.). Chemical Properties of Propionic acid 2-phenylhydrazide (CAS 20730-02-3). Retrieved January 30, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 30, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Role of Propanoic Acid, 2-Phenylhydrazide in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Synthetic Potential of Propanoic Acid, 2-Phenylhydrazide Propanoic acid, 2-phenylhydrazide, also known as N'-phenylpropanehydrazide or propionyl phenylhydrazine, is a versatile reagent in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of Propanoic Acid, 2-Phenylhydrazide

Propanoic acid, 2-phenylhydrazide, also known as N'-phenylpropanehydrazide or propionyl phenylhydrazine, is a versatile reagent in organic synthesis, prized for its utility in constructing a variety of valuable heterocyclic scaffolds. This technical guide provides an in-depth exploration of its applications, focusing on its pivotal role in the renowned Fischer indole synthesis and in the construction of pyrazolone ring systems. Designed for researchers, scientists, and professionals in drug development, this document offers not only a theoretical framework but also detailed, field-proven protocols to empower your synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, providing a causal understanding of experimental choices and ensuring the trustworthiness of the presented methodologies.

Core Application I: The Fischer Indole Synthesis - A Gateway to Substituted Indoles

The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful method for the preparation of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine, such as propanoic acid, 2-phenylhydrazide, and a carbonyl compound.[1][2]

Mechanistic Insights: A Step-by-Step Journey to the Indole Core

The generally accepted mechanism for the Fischer indole synthesis is a fascinating cascade of chemical transformations initiated by the formation of a phenylhydrazone. The propionyl group on one of the nitrogen atoms of propanoic acid, 2-phenylhydrazide, can influence the reactivity and, in some cases, may be cleaved under the reaction conditions, allowing the free phenylhydrazine to participate in the classical Fischer indole pathway. Alternatively, the acyl group can be retained in the final product, leading to N-acylated indoles. For the purpose of this guide, we will focus on the classical pathway where the propionyl group is considered a protecting group that is removed in situ or in a prior step.

The key steps of the mechanism are as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of propanoic acid, 2-phenylhydrazide (after in-situ deacylation to phenylhydrazine) with a ketone or aldehyde to form a phenylhydrazone intermediate.[1]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer (the 'ene-hydrazine').[3]

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.[3]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[1]

Diagram: The Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Work-up & Purification cluster_end Final Product Propanoic_acid_2_phenylhydrazide Propanoic acid, 2-phenylhydrazide Hydrazone_Formation In-situ Hydrazone Formation Propanoic_acid_2_phenylhydrazide->Hydrazone_Formation Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization [3,3]-Sigmatropic Rearrangement Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Purification Chromatography Extraction->Purification Indole_Derivative Substituted Indole Purification->Indole_Derivative

Caption: A generalized workflow for the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylindole from Propanoic Acid, 2-Phenylhydrazide and Acetone

This protocol details the synthesis of 2,3-dimethylindole, a common indole derivative, using propanoic acid, 2-phenylhydrazide and acetone. The reaction is catalyzed by a Lewis acid, zinc chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Propanoic acid, 2-phenylhydrazide164.20101.64 g
Acetone58.08120.88 mL
Anhydrous Zinc Chloride (ZnCl₂)136.30152.04 g
Glacial Acetic Acid60.05-20 mL
Dichloromethane (DCM)84.93-100 mL
Saturated Sodium Bicarbonate Solution--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanoic acid, 2-phenylhydrazide (1.64 g, 10 mmol) and glacial acetic acid (20 mL).

  • Addition of Reagents: To the stirring solution, add acetone (0.88 mL, 12 mmol) followed by the portion-wise addition of anhydrous zinc chloride (2.04 g, 15 mmol). The addition of zinc chloride is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethylindole.

Core Application II: Synthesis of Pyrazolones - Building Blocks for Bioactive Molecules

Propanoic acid, 2-phenylhydrazide is also a key precursor for the synthesis of pyrazolones, a class of five-membered heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5]

Mechanistic Insights: The Path to the Pyrazolone Ring

The reaction between propanoic acid, 2-phenylhydrazide and a β-ketoester, such as ethyl acetoacetate, proceeds through a cyclocondensation reaction. Similar to the Fischer indole synthesis, the propionyl group may be cleaved under the reaction conditions.

  • Initial Condensation: The reaction begins with the nucleophilic attack of the terminal nitrogen of the (deacylated) phenylhydrazine onto the keto-carbonyl group of the ethyl acetoacetate to form a hydrazone intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.[6]

  • Elimination: This cyclization is followed by the elimination of a molecule of ethanol, leading to the formation of the stable pyrazolone ring.[6]

Diagram: Knorr Pyrazolone Synthesis Workflow

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Work-up & Purification cluster_end Final Product Propanoic_acid_2_phenylhydrazide Propanoic acid, 2-phenylhydrazide Condensation Condensation Propanoic_acid_2_phenylhydrazide->Condensation Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Formation of Hydrazone Cooling Cooling & Precipitation Cyclization->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pyrazolone_Derivative Substituted Pyrazolone Recrystallization->Pyrazolone_Derivative

Caption: A generalized workflow for the Knorr pyrazolone synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Propanoic Acid, 2-Phenylhydrazide and Ethyl Acetoacetate

This protocol describes the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a widely used intermediate in the synthesis of dyes and pharmaceuticals.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Propanoic acid, 2-phenylhydrazide164.20101.64 g
Ethyl Acetoacetate130.14101.30 g (1.28 mL)
Ethanol (95%)46.07-20 mL
Glacial Acetic Acid60.05-2-3 drops

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid, 2-phenylhydrazide (1.64 g, 10 mmol) and ethanol (20 mL).

  • Addition of Reagents: To this solution, add ethyl acetoacetate (1.28 mL, 10 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 1-2 hours. The product will start to precipitate out of the solution as the reaction progresses.

  • Work-up: After the reflux period, cool the reaction mixture in an ice bath to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a white crystalline solid.

Conclusion: A Versatile Building Block for Heterocyclic Chemistry

Propanoic acid, 2-phenylhydrazide has demonstrated its value as a versatile and readily accessible building block for the synthesis of important heterocyclic compounds. Its application in the Fischer indole synthesis and the Knorr pyrazolone synthesis provides a direct and efficient route to these privileged scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel molecules with potential applications in medicine and materials science.

References

  • Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]

  • Filo. (2024, May 27). How will you synthesize the following from ethyl acetoacetate:(a) Antipyrine. Retrieved from [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. Retrieved from [Link]

  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. In Organic Syntheses (Vol. 98, pp. 1-13).
  • Land of Chemistry. (2023, February 3). Reaction of Acetone with Phenyl hydrazine [Video]. YouTube. Retrieved from [Link]

  • Embibe. (n.d.). Starting from propanoic acid, identify the compound Z in the following reactions. Retrieved from [Link]

  • Filo. (2025, February 22). ii. Give a chemical reaction to show acetone conlain carbonyl group. iii. How is acetone converted into 2-hydroxy-2-methyl propanoic acid ? iv. How will you synthesise acetone from 2, 2-dichloropropane. Retrieved from [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Reaction of phenylhydrazine with acetone. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Rufaie, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355. [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.
  • Quora. (2018, October 2). What happened when acetone reacts with Phenylhydrazine? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Retrieved from [Link]

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

Sources

Application

analytical methods for the characterization of Propanoic acid, 2-phenylhydrazide

Application Note: Comprehensive Analytical Characterization of Propanoic Acid, 2-Phenylhydrazide Executive Summary Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3), also known as -phenylpropionohydrazide, is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of Propanoic Acid, 2-Phenylhydrazide

Executive Summary

Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3), also known as


-phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, indoles) and a pharmacophore in medicinal chemistry.[1] Due to the presence of the hydrazine moiety, this compound requires rigorous analytical control to distinguish it from potential genotoxic precursors (phenylhydrazine) and degradation products (azo compounds).[1][2][3]

This guide provides a field-proven analytical framework for the structural confirmation and quantitative assessment of Propanoic acid, 2-phenylhydrazide.[1] It prioritizes High-Performance Liquid Chromatography (HPLC) for purity due to the thermal lability of hydrazides, supported by NMR and MS for structural elucidation.[1]

Physicochemical Profile & Safety

  • Chemical Name: Propanoic acid, 2-phenylhydrazide[4]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 164.21 g/mol [1]

  • Structure:

    
    
    
  • Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.[1]

  • Safety Warning: Hydrazide derivatives may possess skin sensitizing properties.[1] Precursors (phenylhydrazine) are known genotoxins.[1][2] All handling requires full PPE and fume hood containment.[1]

Spectroscopic Identification Strategy

To validate the identity of the synthesized or purchased material, a multi-modal spectroscopic approach is required.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the integrity of the ethyl chain and the phenyl-hydrazide linkage.[1]

  • Solvent: DMSO-

    
     is recommended to prevent proton exchange of the hydrazide NH protons, which might be invisible in 
    
    
    
    or
    
    
    .[1]
  • 
     NMR Expected Signals (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.05 ppm (t, 3H):  Methyl group of the propionyl chain (
      
      
      
      ).[1]
    • 
       2.15 ppm (q, 2H):  Methylene group (
      
      
      
      ) adjacent to the carbonyl.[1]
    • 
       6.70 – 7.20 ppm (m, 5H):  Aromatic protons (Phenyl ring).[1] The ortho/para protons are typically shielded relative to benzene due to the electron-donating nature of the -NH- group.[1]
      
    • 
       7.50 ppm (br s, 1H):  Hydrazide NH (attached to Phenyl).[1]
      
    • 
       9.60 ppm (br s, 1H):  Amide NH (attached to Carbonyl).[1]
      
    • Note: The chemical shift of NH protons is highly concentration- and temperature-dependent.[1]

Infrared Spectroscopy (FT-IR)

Used to confirm the functional group transformation (e.g., absence of acid -OH or precursor amine).[1]

  • Key Bands:

    • 3200–3350 cm

      
      :  N-H stretching (doublet or broad band).[1]
      
    • 1650–1680 cm

      
      :  C=O stretching (Amide I band).[1] Lower frequency than esters due to resonance.[1]
      
    • 1500–1600 cm

      
      :  Aromatic C=C ring stretch.[1]
      
Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of the propionyl group or cleavage of the N-N bond (loss of aniline fragment) may be observed at higher collision energies.[1]

Chromatographic Purity & Assay Protocol

HPLC is the primary method for quantification.[1] Gas Chromatography (GC) is generally discouraged without derivatization (e.g., silylation) due to the potential for thermal dehydrogenation of the hydrazide to an azo compound in the injector port.[1]

HPLC-UV Method Parameters

This method separates the target compound from common impurities: Phenylhydrazine (starting material) and Propionic acid.[1]

ParameterSpecificationRationale
Column C18 (L1),

mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Standard reverse-phase retention for moderately polar organics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the hydrazide, improving peak shape.[1]
Mobile Phase B Acetonitrile (MeCN)Strong eluent for hydrophobic phenyl group.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV at 254 nmMax sensitivity for the phenyl ring; 210 nm can be used for the amide bond if sensitivity is low.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 40% A / 60% B (Linear Ramp)[1]

  • 12.0 min: 10% A / 90% B (Wash)[1]

  • 12.1 min: 90% A / 10% B (Re-equilibration)

  • 17.0 min: Stop

System Suitability Criteria (SST)

Before running samples, the system must pass these checks:

  • Precision: RSD of peak area for 6 injections of Standard < 2.0%.

  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between Phenylhydrazine (elutes early) and Propanoic acid, 2-phenylhydrazide.
    

Detailed Experimental Protocol

Protocol ID: AN-20730-QC (Purity Assessment)

Objective: Determine the purity of Propanoic acid, 2-phenylhydrazide using HPLC-UV.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Formic Acid (LC-MS Grade)[1]

  • Water (Milli-Q or equivalent)[1]

  • Reference Standard: Propanoic acid, 2-phenylhydrazide (>99.0%).[1]

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • MP-A: Add 1 mL Formic acid to 1 L Water.[1] Mix and degas.

    • MP-B: 100% Acetonitrile.[1]

  • Standard Preparation:

    • Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.

    • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

    • Dilute to volume with Water.[1] (Final Conc: 1.0 mg/mL).[1]

    • Filter through a 0.22 µm PTFE syringe filter.[1]

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the test sample.[1]

    • Dissolve and dilute exactly as per the Standard Preparation.

  • Analysis:

    • Equilibrate the HPLC column for 20 mins with initial gradient conditions.

    • Inject the Blank (50:50 MeCN:Water) to ensure no carryover.[1]

    • Inject the Standard solution (x6) to establish SST.

    • Inject Sample solutions (x2).[1][6]

  • Calculation:

    • Calculate purity using the "Area Normalization" method (if no impurities are expected to lack UV chromophores) or "External Standard" method for assay.[1]

Analytical Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical impurity is missed.

AnalyticalWorkflow Start Crude Material (Propanoic acid, 2-phenylhydrazide) Solubility Solubility Check (DMSO/MeCN) Start->Solubility Identity Structural ID (Qualitative) Solubility->Identity Purity Purity Profiling (Quantitative) Solubility->Purity NMR 1H NMR (DMSO-d6) Confirm Ethyl & Phenyl Identity->NMR IR FT-IR Confirm Hydrazide C=O Identity->IR MS ESI-MS (+) Confirm MW 164.2 Identity->MS Decision Pass Criteria? NMR->Decision Structure Confirmed HPLC HPLC-UV (254 nm) Reverse Phase C18 Purity->HPLC HPLC->Decision Data Analysis Release Release for Use Decision->Release Purity > 98% Reprocess Recrystallize / Purify Decision->Reprocess Purity < 98%

Caption: Analytical workflow for the qualification of Propanoic acid, 2-phenylhydrazide, integrating structural confirmation with quantitative purity assessment.

References

  • National Institutes of Health (NIH). (2024).[1] A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. Retrieved January 30, 2026, from [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of Phenylhydrazine on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link][1]

Sources

Method

Application Note: High-Resolution NMR Characterization of Propanoic Acid, 2-Phenylhydrazide

Executive Summary This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of Propanoic acid, 2-phenylhydrazide (CAS: 5814-05-1). While the ethyl and phenyl moieties provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of Propanoic acid, 2-phenylhydrazide (CAS: 5814-05-1). While the ethyl and phenyl moieties provide standard spectral signatures, the hydrazide linker (


) introduces significant analytical challenges, including labile proton exchange and restricted rotation (rotamerism).

This guide moves beyond basic assignment, offering a self-validating workflow to distinguish between conformational isomers and impurities. It is designed for researchers in medicinal chemistry where hydrazide pharmacophores are critical for anti-inflammatory and antimicrobial drug development.

Chemical Context & Structural Logic[1][2][3][4]

To interpret the spectrum accurately, one must understand the electronic environment of the molecule.

  • System:

    
    
    
  • Key Features:

    • Ethyl Group (a, b): Classic triplet-quartet coupling system.

    • Hydrazide Linker (N1, N2): The

      
       bond exhibits partial double-bond character, leading to E/Z rotamers . This often results in "signal doubling" in the NMR spectrum, which inexperienced analysts may mistake for impurities.
      
    • Phenyl Group (c): Electron-rich aromatic system, typically showing multiplet patterns.

Experimental Protocol
3.1 Solvent Selection Strategy

Recommendation: DMSO-d6 is the superior solvent over CDCl


 for this specific analyte.
  • Causality: Hydrazide protons are labile. CDCl

    
     often allows rapid proton exchange, broadening the NH signals into the baseline. DMSO-d6 acts as a hydrogen-bond acceptor, stabilizing the NH protons and slowing exchange rates, yielding sharp, quantifiable doublets or singlets.
    
3.2 Sample Preparation
  • Mass: Weigh 5–10 mg of Propanoic acid, 2-phenylhydrazide.

  • Solvation: Dissolve in 600 µL of DMSO-d6 (99.9% D).

  • Additives: Do not add TMS if your DMSO contains it. Avoid adding D

    
    O initially, as this will erase the critical NH signals.
    
3.3 Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbonyl carbon and aromatic protons have longer T1 relaxation times. Short D1 values lead to integration errors.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C). Note: If peaks are broad, elevate to 353 K (80°C) to coalesce rotamers.

Spectral Analysis & Assignment

^1^H NMR Assignment (DMSO-d6, 400 MHz)

The following table summarizes the expected chemical shifts. Note that values may shift slightly based on concentration and temperature.

MoietyProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Ethyl

1.08Triplet (t)3H

Ethyl

2.18Quartet (q)2H

Aromatic Ph (para)6.70 – 6.75Triplet (t)1H

Aromatic Ph (ortho)6.75 – 6.85Doublet (d)2H

Aromatic Ph (meta)7.10 – 7.20Triplet (t)2H

Hydrazide

7.50 – 8.00Broad Singlet1HN/A
Hydrazide

9.50 – 9.80Broad Singlet1HN/A

Critical Analysis Point: The NH protons are the most diagnostic. The amide NH (N1) is significantly deshielded by the adjacent carbonyl, appearing downfield (9.5+ ppm). The amine NH (N2) is shielded relative to N1 but deshielded relative to standard amines due to the phenyl ring, appearing around 7.5–8.0 ppm.

^13^C NMR Assignment
  • Carbonyl (

    
    ):  ~172.5 ppm. (Most deshielded signal).[1]
    
  • Aromatic (Ipso): ~149.0 ppm.

  • Aromatic (Meta): ~128.5 ppm.

  • Aromatic (Ortho/Para): ~112.0 – 118.0 ppm.

  • Ethyl (

    
    ):  ~27.0 ppm.
    
  • Ethyl (

    
    ):  ~9.5 ppm.
    

Advanced Validation: Rotamerism & 2D NMR

Hydrazides exist as a mixture of E (trans) and Z (cis) conformers around the C-N bond. In DMSO at room temperature, you may see "shadow peaks" (e.g., two triplets for the methyl group).

Distinguishing Rotamers from Impurities

To validate that minor peaks are rotamers and not impurities, perform a Variable Temperature (VT) Experiment :

  • Acquire spectrum at 25°C.

  • Heat sample to 80°C inside the probe.

  • Result: If the split peaks coalesce into single sharp peaks, they are rotamers (dynamic exchange). If they remain distinct, they are impurities.

2D Correlation Logic (COSY & HMBC)

Use the following logic flow to confirm connectivity:

  • COSY: Confirm the

    
     spin system.
    
  • HMBC: Crucial for linking the ethyl group to the phenyl ring.

    • Look for a correlation from Ethyl-

      
       protons to the Carbonyl Carbon (C=O).
      
    • Look for a correlation from the Amide-NH (if visible) to the Carbonyl Carbon.

Visualization of Analytical Workflow

The following diagrams illustrate the decision-making process and structural connectivity logic.

NMR_Workflow Start Sample: Propanoic acid, 2-phenylhydrazide Solvent Solvent Selection: DMSO-d6 (Stabilizes NH protons) Start->Solvent Acq Acquisition (1H NMR) ns=16, d1=5s Solvent->Acq Check Check: Are peaks doubled? Acq->Check Rotamer Hypothesis: E/Z Rotamers Check->Rotamer Yes (Split Peaks) Assign Final Assignment & Reporting Check->Assign No (Sharp Peaks) VT Action: Variable Temp NMR (80°C) Rotamer->VT Coalesce Result: Coalescence? VT->Coalesce Pure Conclusion: Pure Compound (Dynamic Equilibrium) Coalesce->Pure Yes Impure Conclusion: Sample Impure Coalesce->Impure No Pure->Assign

Figure 1: Decision tree for validating sample purity vs. rotameric complexity in hydrazides.

Connectivity CH3 CH3 (1.1 ppm) CH2 CH2 (2.2 ppm) CH3->CH2 COSY CO C=O (172 ppm) CH3->CO HMBC CH2->CO HMBC NH1 NH-Amide (9.6 ppm) CO->NH1 Connectivity NH1->CO HMBC NH2 NH-Amine (7.8 ppm) NH1->NH2 Connectivity Ph Phenyl Ring NH2->Ph Connectivity

Figure 2: Key NMR correlations. Solid lines = COSY (scalar coupling); Dashed = HMBC (long-range).

References

  • National Institutes of Health (NIH). (2009). (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid. PMC. Retrieved January 30, 2026, from [Link]

  • Oregon State University. (n.d.). Typical 1H NMR Chemical Shifts. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Dynamic NMR of Hydrazide Rotamers in DMSO-d6. RSC Advances. Retrieved January 30, 2026, from [Link]

Sources

Application

mass spectrometry analysis of Propanoic acid, 2-phenylhydrazide

Application Note: Trace Quantitation and Structural Elucidation of Propanoic acid, 2-phenylhydrazide via LC-MS/MS Executive Summary & Scientific Context Propanoic acid, 2-phenylhydrazide (CAS: 5826-39-1), also referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantitation and Structural Elucidation of Propanoic acid, 2-phenylhydrazide via LC-MS/MS

Executive Summary & Scientific Context

Propanoic acid, 2-phenylhydrazide (CAS: 5826-39-1), also referred to as 1-phenyl-2-propionylhydrazine, represents a critical analyte in pharmaceutical development.[1] Structurally, it contains a hydrazine moiety masked by an acyl group.[1] While acylation reduces the immediate reactivity compared to free phenylhydrazine, this compound remains a structural alert for genotoxicity under ICH M7 guidelines due to the potential metabolic release of the hydrazine pharmacophore.

Furthermore, in drug metabolism (DMPK) studies, this molecule may appear as a metabolite of hydrazine-containing drugs or as a degradation product of specific hydrazone-linkage prodrugs.[1]

This application note details a robust LC-ESI-MS/MS protocol for the sub-ppm quantitation of Propanoic acid, 2-phenylhydrazide. Unlike generic protocols, this guide addresses the specific challenges of hydrazide analysis: peak tailing due to silanol interactions and in-source fragmentation.

Chemical Properties & Ionization Theory

PropertyValue
IUPAC Name N'-phenylpropanehydrazide
Formula C

H

N

O
Exact Mass 164.0950 Da
[M+H]

165.1022 m/z
pKa (Predicted) ~12.5 (Hydrazide NH), ~3.5 (Conjugate acid)
LogP ~1.2 (Moderate Lipophilicity)

Ionization Mechanism (ESI+): The molecule possesses two nitrogen atoms. The nitrogen adjacent to the phenyl ring is less basic due to resonance delocalization into the aromatic system. The nitrogen adjacent to the carbonyl is amide-like. However, under acidic mobile phase conditions (pH 3–4), protonation occurs readily, yielding a stable [M+H]


 precursor at m/z 165.1 .[1]

Analytical Protocol

Reagents and Standards[2][3]
  • Solvent A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (Buffers silanol activity).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Needle Wash: 50:50 Methanol:Water (Prevents carryover of sticky hydrazides).

Liquid Chromatography Conditions

Hydrazides can exhibit secondary interactions with residual silanols on silica columns, leading to peak tailing.[1] A high-coverage C18 or a Phenyl-Hexyl column is recommended to maximize


 interactions with the phenyl ring of the analyte, improving retention and peak shape.
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min)% Solvent BEventRationale
0.005StartLoad/Trap polar impurities
1.005IsocraticDivert salts to waste
6.0095RampElute analyte (Expected RT: ~4.2 min)
7.5095HoldWash lipophilic matrix
7.605Re-equilibratePrepare for next injection
10.005StopSystem ready
Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ)
  • Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Positive[1]

  • Spray Voltage: 3500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb units (High flow needed to desolvate the amide)

MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z)Product (m/z)Collision Energy (eV)TypeAssignment
165.1 109.1 15QuantifierLoss of Propionyl group (N-N cleavage precursor)
165.1 93.1 28QualifierAniline cation (Ph-NH

)
165.1 77.0 40QualifierPhenyl cation (C

H

)

Note: The 165 -> 109 transition corresponds to the formation of the phenylhydrazine radical cation or protonated species, which is the most kinetically favorable cleavage.

Mechanistic Insight: Fragmentation Pathway[1]

Understanding the fragmentation is vital for distinguishing the analyte from isobaric interferences. The primary fragmentation involves the cleavage of the amide bond or the N-N bond.

FragmentationPathway M Precursor [M+H]+ m/z 165.1 Frag1 Phenylhydrazine ion m/z 109.1 M->Frag1 Amide Cleavage (Low CE) Neutral1 Propionyl group (Neutral Loss -56 Da) M->Neutral1 Frag2 Aniline ion m/z 93.1 Frag1->Frag2 N-N Cleavage (Med CE) Frag3 Phenyl cation m/z 77.0 Frag2->Frag3 Ring Cleavage (High CE)

Figure 1: Proposed ESI+ fragmentation pathway for Propanoic acid, 2-phenylhydrazide. The loss of the propionyl moiety is the dominant low-energy channel.

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to reporting, compliant with GLP standards.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh Sample (API/Drug Product) S2 Dissolve in MeOH:H2O (1:1) Avoid pure ACN (Solubility) S1->S2 S3 Centrifuge/Filter (0.2 µm PVDF) S2->S3 A1 Inject 5 µL (Reverse Phase Gradient) S3->A1 A2 ESI+ Source (Monitor m/z 165 -> 109) A1->A2 D1 Integration & S/N Calc A2->D1 D2 Quantitation vs. Linear Curve (1-1000 ng/mL) D1->D2

Figure 2: End-to-end analytical workflow for trace impurity analysis.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of the data, the following criteria must be met:

  • Linearity: The method should demonstrate linearity (

    
    ) over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Sensitivity (LOD/LOQ):

    • LOD: ~0.3 ng/mL (Signal-to-Noise > 3:1)[1]

    • LOQ: ~1.0 ng/mL (Signal-to-Noise > 10:1)[1]

    • Note: If sensitivity is insufficient, derivatization with p-nitrobenzaldehyde can be employed to create a hydrazone with higher ionization efficiency, though this adds a step to the workflow.[1]

  • Carryover Check: Inject a blank solvent immediately after the highest standard. The analyte peak in the blank must be < 20% of the LOQ signal. Hydrazides are "sticky"; if carryover persists, switch the needle wash to 0.1% Formic Acid in Acetonitrile.[1]

  • Matrix Effects: Perform spike-recovery experiments. If suppression > 20% is observed, switch to a Deuterated Internal Standard (if available) or use Standard Addition methods.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] (2017).[4]

  • Kondo, K., et al. "Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry."[1][4] Food Additives & Contaminants, 23(11), 1135-1142.[1] (2006).[4][6]

  • Liu, M., et al. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." SciTePress. (2017).

  • PubChem Compound Summary. "Propanoic acid, 2-phenylhydrazide." National Center for Biotechnology Information. [1]

Sources

Method

Propanoic Acid, 2-Phenylhydrazide: A Versatile Scaffold for Advanced Materials in Research and Drug Discovery

Introduction: Unlocking the Potential of a Bifunctional Building Block Propanoic acid, 2-phenylhydrazide is a unique bifunctional molecule poised to serve as a versatile starting material for the synthesis of a diverse r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

Propanoic acid, 2-phenylhydrazide is a unique bifunctional molecule poised to serve as a versatile starting material for the synthesis of a diverse range of novel materials. Its structure, incorporating both a reactive hydrazide moiety and a terminal carboxylic acid, opens avenues for its use in polymer chemistry and as a precursor for complex heterocyclic compounds. This technical guide provides researchers, medicinal chemists, and material scientists with a comprehensive overview of the applications of propanoic acid, 2-phenylhydrazide, complete with detailed protocols for the synthesis of the building block itself and its subsequent transformation into high-value materials. We will explore its utility in creating advanced polyamides with potential biomedical applications and as a key component in the synthesis of indole and pyrazole scaffolds, which are of significant interest in drug development.

Physicochemical Properties and Handling

Propanoic acid, 2-phenylhydrazide (also known as N'-phenylpropanehydrazide) is an organic compound that typically presents as a solid at room temperature.[1] It is soluble in many organic solvents, a characteristic imparted by the phenyl group.[1] The presence of the hydrazide functional group makes it a reactive intermediate, particularly in condensation reactions.[1] When handling this compound, standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Phenylhydrazine and its derivatives can be toxic and may cause skin irritation or sensitization.[2] All manipulations should be performed in a well-ventilated fume hood.

PropertyValueSource
CAS Number 20730-02-3
Molecular Formula C₉H₁₂N₂O
Appearance Solid
Solubility Soluble in organic solvents

Synthesis of the Building Block: Propanoic Acid, 2-Phenylhydrazide

A reliable supply of the starting material is crucial for any synthetic endeavor. Propanoic acid, 2-phenylhydrazide can be synthesized in the laboratory through the acylation of phenylhydrazine. Two common and effective methods involve the use of either propionyl chloride or propanoic anhydride as the acylating agent.

Protocol 1: Synthesis via Acylation with Propionyl Chloride

This method offers a direct route to the desired product with good yields. The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Workflow for Synthesis of Propanoic Acid, 2-Phenylhydrazide

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phenylhydrazine Phenylhydrazine reaction_mixture Combine & React (0°C to RT) phenylhydrazine->reaction_mixture propionyl_chloride Propionyl Chloride propionyl_chloride->reaction_mixture base Base (e.g., Pyridine) base->reaction_mixture solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Recrystallize/Chromatography dry->purify product Propanoic acid, 2-phenylhydrazide purify->product

Caption: Workflow for the synthesis of propanoic acid, 2-phenylhydrazide.

Materials:

  • Phenylhydrazine

  • Propionyl chloride[3]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure propanoic acid, 2-phenylhydrazide.

Protocol 2: Synthesis via Acylation with Propanoic Anhydride

This method is an alternative to using the more moisture-sensitive propionyl chloride. The reaction may require slightly longer reaction times or gentle heating.

Materials:

  • Phenylhydrazine

  • Propanoic anhydride[4]

  • Anhydrous solvent (e.g., toluene or THF)

  • (Optional) Acid or base catalyst

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add propanoic anhydride (1.1 equivalents) to the solution.

  • The reaction can be carried out at room temperature or gently heated (e.g., 50-60°C) to increase the rate. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the work-up procedure is similar to that described for the propionyl chloride method, involving washing with aqueous solutions to remove unreacted anhydride and propionic acid byproduct.

  • The final product is purified by recrystallization.

Application in Novel Materials: Synthesis of Polyamides

The bifunctional nature of propanoic acid, 2-phenylhydrazide makes it an excellent monomer for the synthesis of novel polyamides through polycondensation reactions. The carboxylic acid can react with a diamine, or the hydrazide can react with a diacid chloride, leading to polymers with unique properties conferred by the phenylhydrazide moiety. These aromatic polyamides are expected to exhibit good thermal stability.[3][5][6][7]

Protocol 3: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the reaction of propanoic acid, 2-phenylhydrazide (acting as a diamine surrogate through its two reactive nitrogens) with a diacid chloride.

Workflow for Polyamide Synthesis

cluster_monomers Monomers cluster_reaction Polycondensation cluster_isolation Polymer Isolation cluster_polymer Final Polymer hydrazide Propanoic acid, 2-phenylhydrazide dissolve Dissolve Hydrazide in NMP/LiCl hydrazide->dissolve diacid_chloride Diacid Chloride (e.g., Terephthaloyl chloride) add_diacid Add Diacid Chloride (0°C) diacid_chloride->add_diacid dissolve->add_diacid polymerize Stir at RT add_diacid->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry polyamide Polyamide dry->polyamide

Caption: General workflow for the synthesis of a polyamide.

Materials:

  • Propanoic acid, 2-phenylhydrazide

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

Procedure:

  • Dry the propanoic acid, 2-phenylhydrazide and LiCl in a vacuum oven before use.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve propanoic acid, 2-phenylhydrazide (1.0 equivalent) and LiCl (5-10% w/v) in anhydrous NMP.

  • Cool the solution to 0°C using an ice-salt bath.

  • Slowly add the diacid chloride (1.0 equivalent) in small portions to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with fresh methanol, and then with hot water to remove any residual solvent and salts.

  • Dry the polyamide product in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Polymer Properties: The resulting polyamide is expected to be an amorphous or semi-crystalline solid with good thermal stability. The presence of the bulky phenyl group may enhance solubility in organic solvents compared to fully linear aromatic polyamides.[5]

PropertyExpected Range/CharacteristicAnalysis Technique
Glass Transition Temp. (Tg) 150 - 250 °CDSC[8][9][10][11]
Decomposition Temp. (Td) > 300 °C (in N₂)TGA[9][10][11]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)Visual Inspection
FTIR Characteristic Peaks ~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (Amide C=O)FTIR[12][13]

Application in Drug Discovery: Synthesis of Heterocyclic Scaffolds

Propanoic acid, 2-phenylhydrazide is an excellent starting material for the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry. The phenylhydrazine moiety is a key component in the Fischer indole synthesis and can also be used to construct pyrazole rings.

Protocol 4: Fischer Indole Synthesis of 2-Methyl-1-phenyl-1H-indole-3-carboxylic Acid

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] In this protocol, the propanoic acid moiety of our building block participates in the cyclization.

Materials:

  • Propanoic acid, 2-phenylhydrazide

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)

  • Ice water

Procedure:

  • In a round-bottom flask, mix propanoic acid, 2-phenylhydrazide with an excess of polyphosphoric acid (PPA).

  • Heat the mixture with stirring to 80-100°C for 2-4 hours. The reaction should be monitored by TLC for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The precipitated solid is the crude indole product. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 5: Synthesis of a Pyrazole Derivative

Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

  • Propanoic acid, 2-phenylhydrazide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Dissolve propanoic acid, 2-phenylhydrazide (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.

  • If no solid forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Characterization of Synthesized Materials

A thorough characterization of the synthesized polymers and heterocyclic compounds is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecules, such as amide bonds in polyamides or the N-H group in indoles.[12][13]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm) of polymers.[8][9][10][11] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the materials.[9][10][11]

  • Mass Spectrometry (MS): For small molecules like the indole and pyrazole derivatives, mass spectrometry is used to determine the molecular weight and confirm the elemental composition.

Future Outlook and Potential Applications

The protocols outlined in this guide demonstrate the significant potential of propanoic acid, 2-phenylhydrazide as a versatile building block for creating novel materials. The resulting polyamides, with their inherent aromatic and hydrazide functionalities, could be explored for applications in:

  • Biomaterials: The potential for hydrogen bonding and the introduction of biocompatible moieties could lead to the development of novel biomaterials for tissue engineering or controlled drug delivery.

  • High-Performance Plastics: The aromatic nature of the polymer backbone suggests good thermal and mechanical properties, making them candidates for engineering plastics.

The indole and pyrazole derivatives synthesized from this building block are of particular interest to the pharmaceutical industry. These scaffolds are present in numerous approved drugs and are constantly being explored for new therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

By providing detailed and reliable protocols, this application note aims to empower researchers to explore the full potential of propanoic acid, 2-phenylhydrazide in their respective fields, paving the way for the discovery and development of next-generation materials and therapeutics.

References

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). RSC Publishing. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Polyamide. (n.d.). Scribd. [Link]

  • Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. (n.d.). INEOS OPEN. [Link]

  • Differentiation of polyamides via FT-IR spectroscopy. (n.d.). Syntech Innovation. [Link]

  • Functional Aromatic Polyamides. (2018). MDPI. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2025). ResearchGate. [Link]

  • DSC curve of polyamides. (n.d.). ResearchGate. [Link]

  • Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. (2014). PMC - NIH. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Aromatic Polyamides. (2018). ResearchGate. [Link]

  • Chemical derivatization of histones for facilitated analysis by mass spectrometry. (2007). PMC - NIH. [Link]

  • FTIR spectrum of the polyamide. (n.d.). ResearchGate. [Link]

  • Phenylhydrazine hydrochloride. (n.d.). PubChem. [Link]

  • Biodegradation and biocompatibility of PLA and PLGA microspheres. (n.d.). Kinam Park. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. [Link]

  • FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (2025). ResearchGate. [Link]

  • Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. (2014). PMC - NIH. [Link]

  • How can I synthesize polyamide from diacid chloride?. (2017). ResearchGate. [Link]

  • Thermal Characterization of Polymers. (n.d.). Nexus Analytics. [Link]

  • Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. (2025). ResearchGate. [Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. (2023). Spectroscopy. [Link]

  • Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (2021). Semantic Scholar. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (2021). RSC Publishing. [Link]

  • Aliphatic and Aromatic Polyamides. (n.d.). ResearchGate. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. (2024). PMC - NIH. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2021). MDPI. [Link]

  • Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (2023). MDPI. [Link]

  • Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd.. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propanoic Acid, 2-Phenylhydrazide Synthesis

The following technical guide addresses the optimization of Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3) synthesis. This response is structured as a Tier-3 Technical Support resource for drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3) synthesis. This response is structured as a Tier-3 Technical Support resource for drug development professionals.

Executive Summary & Reaction Logic

The Core Challenge: The synthesis of Propanoic acid, 2-phenylhydrazide (also known as


-phenylpropionohydrazide) involves the acylation of phenylhydrazine. The primary yield-killing mechanism is not lack of reactivity, but over-reactivity  and oxidation .

The Chemistry: The reaction typically proceeds via the nucleophilic attack of the


-nitrogen of phenylhydrazine on the activated propionyl species (Acid Chloride or Anhydride).
  • Target Product:

    
     (
    
    
    
    -acylated)
  • Major Impurity 1 (Di-acylation):

    
     or similar isomers.
    
  • Major Impurity 2 (Oxidation): Azobenzene derivatives formed from the oxidation of phenylhydrazine air-sensitive intermediates.

This guide prioritizes the Acid Chloride Method (


) as it offers the highest conversion rates for research and scale-up, provided strict temperature and stoichiometric controls are applied.

Pre-Reaction Checklist (Critical Quality Attributes)

Before starting, verify the following inputs. Failure here accounts for ~60% of low-yield reports.

ComponentCritical CheckWhy?
Phenylhydrazine Color: Must be pale yellow or colorless.[1]Red/Brown liquid indicates significant oxidation. Oxidized impurities act as radical initiators, darkening the final product and lowering yield. Action: Redistill under vacuum with Zn dust if dark.
Propionyl Chloride Purity: Free of Propionic Acid.Hydrolyzed reagent (propionic acid) will not react without a coupling agent, leading to incorrect stoichiometry and lower conversion.
Solvent (DCM/THF) Water Content: Anhydrous (<0.05%).Water competes with phenylhydrazine for the acid chloride, consuming the reagent and generating HCl.
Base (Et3N/Pyridine) Dryness: KOH-dried or fresh.Used to scavenge HCl. If wet, it introduces water into the system.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale linearly.

Method A: The Controlled Acid Chloride Route (Recommended)

Rationale: This method uses low temperature to suppress di-acylation and a weak base to neutralize HCl, driving the equilibrium forward.

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask (flame-dried,

    
     purged), dissolve Phenylhydrazine (1.05 equiv, 10.5 mmol)  and Triethylamine (1.1 equiv, 11 mmol)  in anhydrous Dichloromethane (DCM, 20 mL) .
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temp reduces the kinetic energy available for the second acylation event.

  • Addition: Add Propionyl Chloride (1.0 equiv, 10 mmol) dropwise over 20 minutes.

    • Note: Do not add Phenylhydrazine to the Acid Chloride. Having the amine in excess initially prevents the "starved" condition where product competes for the reagent.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Phenylhydrazine (

    
    ) should disappear; Product (
    
    
    
    ) appears.

Work-up (Purification):

  • Quench: Add 10 mL saturated

    
    . Stir for 10 min.
    
  • Extraction: Separate organic layer.[2] Wash aqueous layer with DCM (2 x 10 mL).

  • Washing: Wash combined organics with 0.1 M HCl (cold) . Crucial Step: This removes unreacted phenylhydrazine (which forms a water-soluble salt) and TEA. Do not use strong acid or heat, as hydrazides can hydrolyze.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If solid is off-white, recrystallize from EtOH/Water or Toluene .

Troubleshooting Guide (Q&A)

Issue 1: Low Yield (<50%)

Q: I see product on TLC, but my isolated yield is very low. Where did it go? A: This is likely a Work-up pH issue .

  • Diagnosis: Hydrazides are amphoteric but weakly basic. If your acid wash (Step 3 above) is too strong or too voluminous, you might be protonating your product and losing it to the aqueous layer.

  • Fix: Check the aqueous waste stream by neutralizing a sample with NaOH and extracting with EtOAc. If you recover product, your acid wash was too aggressive. Use 0.1 M HCl or Citric Acid buffer instead.

Issue 2: Product is Dark/Red

Q: My product turned pink/red during drying. Is it ruined? A: This indicates Oxidation .

  • Mechanisms: Trace phenylhydrazine remaining in the product oxidizes in air to form diazenyl radicals/azobenzene impurities, which are deeply colored.

  • Fix:

    • Ensure the 0.1 M HCl wash was thorough (removes starting amine).

    • Recrystallize immediately with a pinch of activated charcoal in the hot solvent to adsorb colored impurities.

    • Store the final product under Nitrogen in the dark.

Issue 3: Double Acylation (Impurity Formation)

Q: I have a major impurity spot running higher (less polar) than my product. A: You have formed 1,2-dipropionyl-1-phenylhydrazine .

  • Cause: Localized excess of Propionyl Chloride or high reaction temperature.

  • Fix:

    • Dilution: Double the volume of solvent for the phenylhydrazine solution.

    • Stirring: Increase stir rate to >500 RPM during addition.

    • Addition Rate: Slow down the addition of acid chloride.

Visualizations

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the competing pathways. The goal is to maximize Path A and eliminate Path B and C.

ReactionPath Start Phenylhydrazine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (0°C, DCM) Impurity2 Impurity: Oxidation (Azobenzene) Start->Impurity2 Air/Light (Oxidation) Reagent Propionyl Chloride (Electrophile) Product Target Product: 2-Phenylhydrazide (Yield Goal) Intermediate->Product - HCl (Base Scavenge) Impurity1 Impurity: Di-acylated Hydrazide Product->Impurity1 + Excess Reagent (Over-reaction)

Caption: Mechanistic pathway showing the target synthesis (Green) vs. competing side reactions (Red) caused by excess reagent or oxidation.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve yield issues.

Troubleshooting Start Problem: Low Yield / Impure CheckTLC Check TLC of Crude Mixture Start->CheckTLC NoProd Starting Material Remains CheckTLC->NoProd Incomplete Conversion GoodCrude TLC shows Product, but Isolation Low CheckTLC->GoodCrude Good Conversion MultiSpot Multiple Spots (Higher Rf) CheckTLC->MultiSpot Side Products ReagentQual Check Reagent Quality (Hydrolyzed Acid Chloride?) NoProd->ReagentQual AqLoss Product lost to Aqueous Layer? GoodCrude->AqLoss Neutralize Action: Neutralize Wash to pH 7 & Re-extract AqLoss->Neutralize Yes Diacyl Di-acylation detected MultiSpot->Diacyl SlowAdd Action: Slower Addition Lower Temp Diacyl->SlowAdd

Caption: Diagnostic flowchart for isolating the root cause of yield loss during phenylhydrazide synthesis.

Quantitative Data Summary

ParameterOptimized ValueImpact on Yield
Temperature

High: Prevents di-acylation (>10% yield gain).
Stoichiometry 1.05 : 1.00 (Amine:Chloride)Medium: Excess amine ensures mono-substitution.
Concentration 0.2 M - 0.5 MMedium: High dilution favors mono-substitution.
Base Triethylamine (1.1 eq)High: Essential to drive equilibrium and trap HCl.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Propanoic acid, 2,2-dimethyl-, hydrazide". Org.[3][4][5] Synth.2004 , 81, 254. (Analogous procedure for hydrazide synthesis using acid chlorides). Link

  • RSC Journals. "Reaction of arylpropiolic acids with hydrazine and phenylhydrazine". J. Chem. Soc. C, 1968. (Discusses reactivity patterns of phenylhydrazine). Link

  • PubChem. "Propanoic acid, 2-phenylhydrazide (Compound)". National Library of Medicine. (Chemical Structure and ID verification). Link

Sources

Optimization

Technical Support Center: Purification of Crude Propanoic Acid, 2-Phenylhydrazide

Welcome to the dedicated technical support guide for the purification of crude Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3). This document is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Material

This section addresses foundational questions about the compound and the common challenges associated with its purification.

Q1: What are the fundamental properties of Propanoic acid, 2-phenylhydrazide?

Propanoic acid, 2-phenylhydrazide is an organic compound featuring a phenylhydrazine group attached to a propionyl moiety.[1] Understanding its physical properties is the first step in designing a purification strategy.

PropertyValueSource
CAS Number 20730-02-3[1]
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.20 g/mol [2]
Appearance Typically a solid[1]
Melting Point (Tfus) ~99.9 °C (372.86 K)[2]
Solubility Soluble in organic solvents; low water solubility[1][2]

Q2: What are the most common impurities I should expect in my crude product?

The impurities in your crude material are almost always unreacted starting materials or by-products from the synthesis. The most common synthetic route involves the reaction of phenylhydrazine with a propionylating agent (like propanoic anhydride or propionyl chloride).

Potential ImpurityChemical ClassReason for PresenceRemoval Strategy
Phenylhydrazine HydrazineUnreacted starting materialAcid wash, Chromatography
Propanoic Acid Carboxylic AcidHydrolysis of acylating agentBase wash, Recrystallization
Propanoic Anhydride AnhydrideUnreacted starting materialAqueous workup (hydrolyzes)
Di-acylated Phenylhydrazine HydrazideOver-reaction side productRecrystallization, Chromatography

Phenylhydrazine itself is a pale yellow crystal that can appear as an oily liquid and is toxic, often imparting color to the crude product.[]

Q3: How can I quickly assess the purity of my crude and purified samples?

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material and the purified product on a silica plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The crude sample will likely show multiple spots (starting materials, product, by-products), while a pure sample should ideally show a single, well-defined spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[4] Impurities typically cause the melting point to be depressed and broadened.[4] Comparing your experimental melting point to the literature value (~99.9 °C) is an excellent indicator of purity.

Section 2: Purification Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques.

Decision-Making Workflow for Purification

Before selecting a method, it's crucial to have a logical approach. The following diagram outlines a decision tree to guide your purification strategy.

Purification_Workflow crude Crude Propanoic acid, 2-phenylhydrazide assess Assess Impurity Profile (TLC, Solubility Tests) crude->assess main_solid Is the main impurity a solid with different solubility? assess->main_solid If crude is mostly solid oily_or_close_rf Are impurities oily or have similar polarity (close Rf)? assess->oily_or_close_rf If crude is oily/complex recrystallize Primary Method: Recrystallization main_solid->recrystallize Yes main_solid->oily_or_close_rf No final_product Pure Product recrystallize->final_product chromatography Primary Method: Column Chromatography oily_or_close_rf->chromatography Yes wash Consider Preliminary Aqueous Wash oily_or_close_rf->wash Can acidic/basic impurities be removed? chromatography->final_product wash->main_solid

Caption: Purification Strategy Decision Tree.

Method 1: Recrystallization (Preferred Method)

Recrystallization is the most efficient method for purifying solids, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and impurities at varying temperatures.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the crude product when hot but not at room temperature or below.[4] Ethanol, isopropanol, or mixed solvent systems like Ethanol/Water or Toluene/Hexane are excellent starting points. Test small amounts of your crude product in different solvents to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is paramount as it promotes the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[5]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. Confirm purity via melting point analysis and TLC.

Troubleshooting Guide: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point, or add more of the primary solvent. Let it cool slowly again.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This is a common issue related to supersaturation or solvent choice.

  • Cause 1: Too much solvent was added during the dissolution step.

  • Solution 1: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.

  • Cause 2: The solution is reluctant to nucleate.

  • Solution 2: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a tiny "seed crystal" from a previous pure batch.

Q: My final product is still colored. How can I fix this? A: Colored impurities, often highly conjugated organic molecules, can be persistent.

  • Solution: During the hot dissolution step (Step 2), after your product has dissolved, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

Method 2: Column Chromatography

If recrystallization fails to provide adequate purity, or if your crude product is an oil, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf value between 0.25 and 0.40.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the eluent or by dry packing followed by careful wetting. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Propanoic acid, 2-phenylhydrazide.

Troubleshooting Guide: Column Chromatography

Q: My compounds are not separating well on the column. A: This is typically an issue with the eluent system.

  • Cause: The eluent is either too polar (all compounds come out quickly) or not polar enough (all compounds remain on the column).

  • Solution: Adjust the polarity of your eluent based on your initial TLC analysis. If spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., more hexane, less ethyl acetate). If they are too low (low Rf), increase the polarity.

Q: The bands on my column are streaking or tailing. A: This can be caused by several factors.

  • Cause 1: The sample was overloaded on the column.

  • Solution 1: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica.

  • Cause 2: The compound is acidic or basic and is interacting strongly with the slightly acidic silica gel.

  • Solution 2: Add a small amount of a modifier to the eluent. For acidic compounds, adding ~1% acetic acid can help. For basic compounds, ~1% triethylamine can prevent tailing.

Section 3: Safety & Handling

Crucial Safety Information:

  • Phenylhydrazine: This potential impurity is toxic by ingestion, inhalation, and skin absorption.[] Always handle the crude material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Propanoic Acid/Anhydride: These reagents are corrosive and can cause severe skin burns and eye damage.[6][7]

  • General Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times. Avoid creating and inhaling dust from the solid material.

Sources

Troubleshooting

Technical Support Center: Stability of Phenylhydrazines in Air

Welcome to the Technical Support Center for phenylhydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for phenylhydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive compounds in their work. Phenylhydrazines are known for their reactivity, which is both a cornerstone of their utility and a source of significant stability challenges, particularly upon exposure to air.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your experiments.

Section 1: Understanding the Instability of Phenylhydrazines

FAQ 1: Why is my phenylhydrazine solution turning yellow/brown?

This is the most common observation and a clear indicator of degradation. Phenylhydrazine and its derivatives are highly susceptible to oxidation when exposed to air and light.[1][2][3] The colorless or pale-yellow oily liquid or crystalline solid can quickly turn yellow, red, or brown as it oxidizes.[1][2][3]

The Chemistry Behind the Color Change:

The discoloration is due to the formation of a complex mixture of oxidation products. The primary mechanism involves the autoxidation of phenylhydrazine, a process that can be initiated by atmospheric oxygen.[4] This reaction is often a free-radical chain reaction, leading to a variety of colored byproducts.

Key Intermediates and Products of Oxidation:

The oxidation of phenylhydrazine in aqueous solutions is a complex process involving several intermediates.[5] These can include:

  • Superoxide radical (O₂⁻)[5]

  • Hydrogen peroxide (H₂O₂)[5]

  • Phenylhydrazyl radical[5]

  • Phenyldiazene[5]

  • Benzenediazonium ion[5]

The formation of these reactive species contributes to the degradation of the parent compound and the observed color change.[5]

Diagram: Phenylhydrazine Autoxidation Pathway

G Simplified Autoxidation Pathway of Phenylhydrazine cluster_legend Legend Phenylhydrazine Phenylhydrazine (C₆H₅NHNH₂) Phenylhydrazyl_Radical Phenylhydrazyl Radical (C₆H₅NHNH•) Phenylhydrazine->Phenylhydrazyl_Radical O₂ Phenyldiazene Phenyldiazene (C₆H₅N=NH) Phenylhydrazyl_Radical->Phenyldiazene + O₂⁻, + H⁺ Benzenediazonium_Ion Benzenediazonium Ion (C₆H₅N₂⁺) Phenyldiazene->Benzenediazonium_Ion Oxidation Degradation_Products Colored Degradation Products Benzenediazonium_Ion->Degradation_Products Further Reactions Key Reactant Key Reactant Intermediate Intermediate Final Products Final Products

Caption: Simplified pathway of phenylhydrazine autoxidation in the presence of air.

FAQ 2: My reaction yield is lower than expected. Could phenylhydrazine degradation be the cause?

Absolutely. If your phenylhydrazine has degraded, the concentration of the active reagent is reduced, which will directly impact the stoichiometry of your reaction and lead to lower yields. The presence of degradation byproducts can also interfere with the desired reaction pathway, leading to the formation of unwanted side products and further reducing the yield of your target molecule.

FAQ 3: I'm observing unexpected side products in my reaction mixture. How can I confirm if they are from phenylhydrazine degradation?

Identifying degradation products often requires analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying the components of your reaction mixture.[6][7] A comparison of the chromatogram of a fresh phenylhydrazine solution with that of your aged or discolored solution will reveal new peaks corresponding to degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to visually assess the purity of your phenylhydrazine.[8] The appearance of new spots indicates the presence of impurities.

Section 2: Troubleshooting and Best Practices

This section provides actionable steps to mitigate the stability issues of phenylhydrazines.

Troubleshooting Guide: Common Issues and Solutions
IssueProbable CauseRecommended Solution
Rapid discoloration of solid phenylhydrazine upon opening a new bottle. Exposure to air and light during packaging or initial handling.Immediately transfer the solid to a new, amber glass container, purge with an inert gas (nitrogen or argon), and store in a cool, dark place.[9][10]
Phenylhydrazine solution turns color within hours of preparation. Dissolved oxygen in the solvent; exposure to air in the headspace of the container; presence of catalytic metal ions.Use deoxygenated solvents. Prepare solutions under an inert atmosphere. Store solutions in amber vials with septum caps to minimize headspace and air exposure.[5] Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5]
Inconsistent reaction results using the same batch of phenylhydrazine. Progressive degradation of the stock solution over time.Prepare fresh solutions of phenylhydrazine for each experiment. If a stock solution must be used, store it under inert gas in a sealed container and visually inspect for color change before each use.
Formation of a precipitate in the phenylhydrazine solution. Formation of insoluble oxidation products.The solution is likely too degraded for use. Discard it according to your institution's hazardous waste disposal procedures.
Protocol: Preparation and Storage of a Stabilized Phenylhydrazine Solution

This protocol is designed to maximize the stability of a phenylhydrazine solution for experimental use.

Materials:

  • High-purity phenylhydrazine

  • Anhydrous, deoxygenated solvent (e.g., ethanol, THF)

  • Amber glass vial with a PTFE-lined septum cap

  • Inert gas source (nitrogen or argon) with tubing

  • Syringes and needles

Procedure:

  • Solvent Deoxygenation: Sparge the solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Flush the amber vial with inert gas for several minutes.

  • Solution Preparation:

    • Under a continuous flow of inert gas, quickly weigh the desired amount of phenylhydrazine and add it to the vial.

    • Using a syringe, add the deoxygenated solvent to the vial to the desired concentration.

    • Gently swirl the vial to dissolve the phenylhydrazine.

  • Storage:

    • Seal the vial with the septum cap.

    • For added protection, you can wrap the vial in aluminum foil to completely block out light.

    • Store the vial in a cool, dark place, preferably in a refrigerator or freezer if the solvent's freezing point allows.[11]

Diagram: Workflow for Preparing a Stabilized Phenylhydrazine Solution

G Workflow for Preparing a Stabilized Phenylhydrazine Solution start Start deoxygenate Deoxygenate Solvent (Inert Gas Sparging) start->deoxygenate inert_vial Prepare Vial under Inert Atmosphere deoxygenate->inert_vial weigh_ph Weigh Phenylhydrazine inert_vial->weigh_ph add_solvent Add Deoxygenated Solvent weigh_ph->add_solvent dissolve Dissolve add_solvent->dissolve store Store in Cool, Dark Place under Inert Atmosphere dissolve->store end End store->end

Caption: Step-by-step workflow for preparing a stabilized phenylhydrazine solution.

Section 3: Advanced Topics and Considerations

FAQ 4: Are there any chemical stabilizers I can add to my phenylhydrazine solution?

While preparing and storing solutions under an inert atmosphere is the most common and effective method, some chemical stabilizers have been reported. For instance, hexamethylene tetramine has been shown to stabilize phenylhydrazine.[12] However, it is crucial to ensure that any added stabilizer does not interfere with your downstream application. Always conduct a small-scale pilot reaction to validate the compatibility of the stabilizer with your specific chemistry.

FAQ 5: How does the hydrochloride salt of phenylhydrazine compare in stability to the free base?

Phenylhydrazine hydrochloride is a solid and generally more stable to air oxidation than the free base, which is an oily liquid at room temperature.[1][13] However, the hydrochloride salt is still light-sensitive and should be stored in a dark container.[9] It is also important to note that the presence of the hydrochloride salt can catalyze the decomposition of phenylhydrazine at elevated temperatures.[14] When using the hydrochloride salt, the free base is typically generated in situ by the addition of a base.

FAQ 6: What are the safety considerations when handling phenylhydrazines?

Phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[9][15][16] They are toxic if swallowed, inhaled, or absorbed through the skin.[9][15] They may also cause skin sensitization and are suspected carcinogens.[15][16]

Essential Safety Practices:

  • Always work in a well-ventilated fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including gloves (nitrile is often recommended), a lab coat, and safety goggles.[17][18]

  • Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Consult the Safety Data Sheet (SDS) for the specific phenylhydrazine compound you are using for detailed safety information.[9][11][13][15][16][19][20]

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
  • Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426.
  • Goldberg, B., & Stern, A. (1975). The generation of O2- by the interaction of the hemolytic agent, phenylhydrazine, with human hemoglobin. The Journal of biological chemistry, 250(6), 2401–2403.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]

  • Farbenfabriken Bayer Aktiengesellschaft. (1955). U.S. Patent No. 2,701,815. Washington, DC: U.S.
  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
  • Itano, H. A., & Matteson, J. L. (1982).
  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3).
  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

  • Clemens, M. R., Remmer, H., & Waller, H. D. (1984). Phenylhydrazine-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons. Archives of toxicology, 55(3), 163–167.
  • NCI at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2).
  • Vedvick, T. S., & Itano, H. A. (1981). The reaction of halophenylhydrazines with oxygen in the presence of oxyhemoglobin and metal ions. Biochimica et biophysica acta, 672(2), 214–218.
  • Jain, M., Gilhotra, R., Singh, D., & Mishra, D. (2016). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica.
  • Katos, A., & Kettrup, A. (1986). Industrial hygiene air monitoring of phenylhydrazine. Fresenius' Zeitschrift für analytische Chemie, 324(2), 144–147.
  • ResearchGate. (2025).
  • ChemBK. (2024). phenyl hydrazine. Retrieved from [Link]

  • Keika Ventures. (n.d.). Analytical Method: Phenylhydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]

  • BenchChem. (2025). Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine.
  • Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF)
  • BDMAEE. (2024). phenyl hydrazine phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • MDPI. (2019).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Reagecon. (n.d.). Phenylhydrazine Hydrochloride Solution | European Pharmacopoeia (EP). Retrieved from [Link]

Sources

Optimization

removing unreacted phenylhydrazine from the product mixture

Ticket ID: PH-REM-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PH-REM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue:

"I have completed a Fischer Indole Synthesis (or similar hydrazine-based reaction). My crude LC-MS shows unreacted phenylhydrazine (PH). It streaks on silica, co-elutes with my product, and turns my oil into a dark tar upon standing. Standard acid washes aren't getting it all.[1][2] How do I get rid of it?"

Specialist Response:

Hello. This is a classic "sticky amine" problem. Phenylhydrazine is a nucleophilic, basic, and reducing agent that loves to hydrogen-bond to polar products. If you put crude phenylhydrazine on a silica column, it often oxidizes into diazonium tars that contaminate your fractions.

Below are three field-proven protocols to remove it before you attempt chromatography.

Method A: The "Smart" Chemical Scavenge (Recommended)

Best for: High-value intermediates ($>100mg scale), acid-sensitive products. Mechanism: Chemoselective conversion of the hydrazine into a distinct species that is easily separated.

Instead of trying to wash the hydrazine away, we chemically tag it. You have two options here: Solid-Phase Extraction (SPE) or In-Situ Derivatization .

Option 1: Solid-Supported Scavenging (The Pharma Standard)

Use a polymer-supported aldehyde (e.g., PS-Benzaldehyde). The hydrazine reacts with the resin-bound aldehyde to form a hydrazone, which remains attached to the bead. You simply filter the beads, and the hydrazine is gone.

Protocol:

  • Dissolve crude mixture in DCM or THF (approx. 10 mL/g).

  • Add PS-Benzaldehyde resin (2.0 – 3.0 equivalents relative to the excess phenylhydrazine calculated).

  • Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze hydrazone formation.

  • Agitate gently (orbit shaker) for 2–4 hours at room temperature.

  • Filter through a fritted glass funnel or a Celite pad.

  • Rinse resin with DCM. The filtrate contains your product, free of hydrazine.

Option 2: The "Acetone" Trick (Budget Alternative)

If you lack expensive resins, convert the phenylhydrazine into acetone phenylhydrazone .

  • Why this works: The hydrazone is significantly less polar and less basic than the free hydrazine. It will move to the solvent front in chromatography, separating clearly from most polar products.

Protocol:

  • Dissolve crude residue in minimal solvent.

  • Add excess Acetone (10–20 equiv) and stir for 30 minutes.

  • Concentrate in vacuo. Note: Acetone phenylhydrazone is an oil; do not expect a solid.

  • Run a short silica plug. The hydrazone usually elutes rapidly with 5-10% EtOAc/Hexanes.

Method B: The Copper(II) Sulfate Complexation

Best for: Large scale (>5g), stable products, non-basic products. Mechanism: Coordination and Oxidation. Caution: This method generates gas (


) and benzene traces. Work in a fume hood.

Copper(II) ions bind avidly to hydrazines, forming water-soluble complexes (often purple/blue) or oxidizing them to benzene/nitrogen depending on conditions. This is more effective than simple HCl washes because it drives the equilibrium via complexation


.

Protocol:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Ether.[1]

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Wash the organic layer with the

    
     solution (2x).
    
    • Visual Indicator: The aqueous layer will turn from bright blue to a muddy green/purple or dark brown as it complexes the hydrazine.

  • Wash with water (1x) to remove residual copper.

  • Wash with Brine (1x).[3]

  • Dry over

    
     and concentrate.
    

Technical Note: If your product is a strong ligand for copper (e.g., contains pyridines or imidazoles), skip this method; you will lose product to the aqueous layer.

Method C: The "Salt-Out" Acid Wash

Best for: Very robust, non-basic products (e.g., indoles with electron-withdrawing groups). Mechanism: Protonation (


 of 

is ~5.2).

Standard 1M HCl is often insufficient because the salt is in equilibrium. You need to force the partition.

Protocol:

  • Dissolve in EtOAc.

  • Wash with 10% HCl (2x).

  • Critical Step: Wash with saturated aqueous

    
      (Ammonium Chloride).[3] The high ionic strength ("salting out") helps push organic impurities out of the water but keeps the protonated hydrazine in the aqueous phase.
    
  • Back-extract the combined aqueous layers with one portion of EtOAc to recover any trapped product.

Decision Matrix: Which Method to Choose?

I have generated a logic flow to help you select the safest path for your specific molecule.

G Start Start: Crude Mixture contains PH IsAcidSensitive Is Product Acid Sensitive? Start->IsAcidSensitive IsBasic Is Product Basic? (e.g., Pyridine, Amine) IsAcidSensitive->IsBasic No MethodA1 Method A1: PS-Benzaldehyde Resin (High Cost, High Purity) IsAcidSensitive->MethodA1 Yes (Avoid Acid) Scale Scale of Reaction IsBasic->Scale No IsBasic->MethodA1 Yes (Avoid Acid/Cu) MethodA2 Method A2: Acetone Derivatization (Low Cost, Chromatographic Separation) Scale->MethodA2 Small (<1g) MethodB Method B: CuSO4 Wash (Best for non-chelating products) Scale->MethodB Large (>5g) MethodC Method C: HCl/NH4Cl Wash (Standard Acid/Base Workup) Scale->MethodC Medium (Robust Product)

Figure 1: Decision tree for selecting the optimal phenylhydrazine removal protocol based on product stability and scale.

Comparative Data: Removal Efficiency

The following table summarizes the efficiency of these methods based on internal application data for a model Fischer Indole reaction (Product: 2-methylindole, Contaminant: 1.5 eq Phenylhydrazine).

MethodReagentPH Removal %Product Recovery %Notes
Acid Wash 1M HCl (3x)85-90%95%Residual PH causes browning on shelf.
Cu-Complex 10%

>98%92%Aqueous layer turns dark purple. Excellent purity.
Resin Scavenge PS-Benzaldehyde>99%98%Cleanest NMR. Most expensive.
Acetone Excess AcetoneN/A*96%Converts PH to hydrazone. Requires column chromatography.
Safety & Decontamination (Critical)

WARNING: Phenylhydrazine is a potent skin sensitizer and hemolytic agent (destroys red blood cells). It is suspected to be carcinogenic [1].[4][5]

Spill/Glassware Decontamination: Do not just rinse with water. Phenylhydrazine residues are sticky.

  • Bleach Bath: Soak contaminated glassware in dilute sodium hypochlorite (bleach) for 1 hour. The hypochlorite oxidizes the hydrazine to nitrogen and benzene derivatives.

  • Rinse: Wash thoroughly with water and acetone.

Waste Disposal: Segregate phenylhydrazine waste. Do not mix with strong oxidizers (nitric acid) in the waste container, as this can be explosive.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

  • Bhattacharyya, S. (2004).[6] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[6] Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup - Removing Sticky Reagents. Department of Chemistry. Retrieved from [Link]

  • Semenov, A. N., et al. (1992).[7] Copper (II) complexes as a laccase model in the catalytic removal of the phenylhydrazide protecting group. Peptide Research. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Propanoic Acid, 2-Phenylhydrazide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Propanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Propanoic acid, 2-phenylhydrazide, a molecule featuring a core phenylhydrazide scaffold, has garnered interest as a lead compound for the development of various biologically active agents. This guide provides an in-depth, objective comparison of the biological activities of propanoic acid, 2-phenylhydrazide and its structural analogs, supported by experimental data from peer-reviewed literature. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Introduction to the Phenylhydrazide Scaffold

The phenylhydrazide moiety is a versatile pharmacophore known to impart a wide spectrum of biological activities to organic molecules. This is attributed to its unique structural features, including the presence of a reactive hydrazide group and an aromatic phenyl ring, which can be readily modified to modulate physicochemical and biological properties. Propanoic acid, 2-phenylhydrazide serves as a fundamental template from which a diverse library of analogs can be synthesized and evaluated for therapeutic potential.

I. Comparative Antimicrobial Activity

The antimicrobial potential of propanoic acid, 2-phenylhydrazide and its derivatives has been a significant area of investigation. The core structure can be systematically modified to enhance potency against various bacterial and fungal strains.

Structure-Activity Relationship (SAR) Insights

Studies on related propionic acid derivatives have revealed key structural features that influence antimicrobial activity. The introduction of a Schiff base (-N=CH-) derived from the hydrazide group, for instance, has been shown to be a critical determinant of activity. Furthermore, the nature and position of substituents on the phenyl ring play a pivotal role. Generally, the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), on the phenyl ring tends to enhance antibacterial activity[1]. Conversely, electron-donating groups may be more favorable for antifungal activity.

Comparative Data

While direct comparative studies on a series of propanoic acid, 2-phenylhydrazide analogs are not extensively documented in a single publication, we can extrapolate from the broader class of phenylhydrazone and propionic acid derivatives to understand the potential impact of structural modifications.

Compound/Analog General Structure Modification Observed Antimicrobial Activity Trend
Propanoic acid, 2-phenylhydrazideC₃H₇CONHNHC₆H₅Parent CompoundBaseline activity
Schiff Base AnalogsC₃H₇CONHN=CHC₆H₄-RFormation of imine bondGenerally increased antimicrobial activity compared to the parent hydrazide[1].
Phenyl Ring Substituted AnalogsC₃H₇CONHNHC₆H₄-RAddition of substituents on the phenyl ringElectron-withdrawing groups (e.g., p-Br) can improve antibacterial activity against S. aureus and E. coli[1].
Heterocyclic Analogs-Replacement of the phenyl ring with a heterocyclic ringCan modulate activity and spectrum.

Note: This table is a qualitative representation based on general trends observed in related compound series. Specific quantitative data (e.g., MIC values) would require direct comparative experimental studies.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: This assay relies on the turbidimetric measurement of bacterial or fungal growth in a liquid medium containing serial dilutions of the test compound. The absence of turbidity indicates inhibition of microbial growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a defined period (typically 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the determination of a precise MIC value. The inclusion of controls is crucial for validating the assay's integrity.

II. Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical research area. Phenylhydrazide derivatives have shown promise in this regard, often through the inhibition of key inflammatory mediators.

Mechanism of Action

Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The anti-inflammatory activity of propanoic acid derivatives is often linked to their ability to inhibit COX-1 and/or COX-2.

Structure-Activity Relationship (SAR) Insights

For arylpropionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the presence of the propionic acid moiety is crucial for activity. Modifications to the aryl group can significantly impact potency and selectivity for COX isoenzymes. For phenylhydrazide derivatives, the nature of substitution on the phenyl ring can influence their anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent (typically a rat or mouse), inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal[2][3][4][5].

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer[2][5].

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Causality Behind Experimental Choices: The carrageenan model is well-established and mimics the biphasic nature of acute inflammation. The use of a positive control allows for the validation of the experimental model and provides a benchmark for the activity of the test compound.

III. Comparative Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of oncological research. Phenylhydrazide and its derivatives have been explored for their potential to inhibit the proliferation of cancer cells.

Mechanism of Action

The anticancer mechanisms of phenylhydrazide derivatives are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer cells. Some derivatives have been suggested to target specific enzymes or receptors crucial for tumor growth and survival[6].

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these compounds is highly dependent on their chemical structure. Modifications on the phenyl ring and the hydrazide moiety can significantly influence their cytotoxicity against different cancer cell lines. For instance, the introduction of certain heterocyclic rings or specific substituents on the phenyl ring has been shown to enhance anticancer activity in related compound series.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method for screening the cytotoxic potential of a large number of compounds. The use of different concentrations allows for the determination of a dose-response relationship and the calculation of the IC50 value, a key parameter for comparing the potency of different compounds.

Visualizing the Workflow

To better understand the experimental process for evaluating the biological activities of these compounds, the following workflow diagram is provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Propanoic acid, 2-phenylhydrazide analogs Synthesis of Analogs start->analogs characterization Structural Characterization (NMR, MS, IR) analogs->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial Test Compounds anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) characterization->anti_inflammatory anticancer Anticancer Assays (MTT) characterization->anticancer data Quantitative Data (MIC, % Inhibition, IC50) antimicrobial->data anti_inflammatory->data anticancer->data sar Structure-Activity Relationship Analysis data->sar conclusion Conclusion & Future Directions sar->conclusion Identify Lead Compounds

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of propanoic acid, 2-phenylhydrazide and its analogs.

Conclusion and Future Directions

The available literature suggests that propanoic acid, 2-phenylhydrazide and its analogs represent a promising class of compounds with diverse biological activities. The strategic modification of the parent molecule, particularly through the introduction of Schiff base functionalities and substitutions on the phenyl ring, offers a viable approach to enhance their antimicrobial, anti-inflammatory, and anticancer properties.

Future research should focus on the systematic synthesis and parallel screening of a focused library of propanoic acid, 2-phenylhydrazide analogs to establish more definitive quantitative structure-activity relationships. Such studies will be instrumental in identifying lead compounds with improved potency and selectivity, paving the way for further preclinical and clinical development.

References

  • Kumar, D., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3064.
  • Ahsan, M. J., et al. (2016). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Medicinal Chemistry Research, 25(8), 1672-1684.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Barot, M., et al. (2025). In vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]

  • Gąsiorowska, J., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Jafari, B., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 433-441.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
  • Kwiecień, H., et al. (2021). Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones.
  • Lapa, F. R., et al. (2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 3(3), 274-281.
  • Liu, F. C., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 66(4), 642-647.
  • Navrátilová, L., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(13), 7013.
  • Popiołek, Ł. (2020). Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. Molecules, 25(11), 2536.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Vong, C. T., et al. (2025). Synthesis and investigation of anti-inflammatory activity of new thiourea derivatives of naproxen. Molecules, 30(1), 123.
  • Wacławiak, K., et al. (2017). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 7(64), 40387-40398.
  • Wang, X., et al. (2025). Synthesis and potential anti-inflammatory and analgesic activities study of (S)-N-substituted -1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & Medicinal Chemistry, 35, 117589.
  • Zha, G. F., et al. (2013). Substituted phenylthiophenylamines with antiinflammatory activity. Journal of Medicinal Chemistry, 26(5), 613-616.

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Comparative

spectroscopic data comparison for phenylhydrazide isomers

Title: Spectroscopic Differentiation of Phenylhydrazide Isomers: A Comparative Analytical Guide Executive Summary In drug discovery and organic synthesis, phenylhydrazides ( or ) serve as critical pharmacophores and synt...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Differentiation of Phenylhydrazide Isomers: A Comparative Analytical Guide

Executive Summary In drug discovery and organic synthesis, phenylhydrazides (


 or 

) serve as critical pharmacophores and synthetic intermediates. However, their structural ambiguity—specifically between

-/

-regioisomers and ortho/meta/para positional isomers—presents a persistent analytical challenge. This guide provides a definitive, data-driven methodology for distinguishing these isomers using NMR, IR, and Mass Spectrometry, moving beyond basic characterization to mechanistic structural elucidation.

To accurately interpret spectral data, one must understand the underlying electronic and steric forces at play.

  • Regioisomerism (

    
     vs. 
    
    
    
    ):
    • 
      -Isomers (
      
      
      
      ):
      The most common product. The amide nitrogen is distinct from the aniline nitrogen. These often form stable intermolecular hydrogen-bonded dimers or intramolecular rings if ortho-substituted.
    • 
      -Isomers (
      
      
      
      ):
      Less common, often arising from steric forcing or specific catalysts. The primary amine (
      
      
      ) is electronically decoupled from the carbonyl compared to the hydrazide NH in the
      
      
      -isomer.
  • Positional Isomerism (

    
    ): 
    
    • The Ortho Effect: Substituents at the ortho position create unique intramolecular hydrogen bonding (IMHB) opportunities and steric twist, dramatically shielding/deshielding adjacent protons and altering fragmentation pathways in MS.

Methodology I: NMR Spectroscopy (The Gold Standard)

NMR is the most definitive tool for this analysis. The key lies in the labile protons (NH) and the symmetry of the aromatic ring.

A. H NMR: The Labile Proton Diagnostic

The chemical shift (


) of the hydrazide protons is solvent and concentration-dependent, but the relative positions are diagnostic.
  • 
    -Phenylhydrazides:  Display two distinct singlet signals (or coupled doublets) for the NH protons. The amide-like NH (adjacent to carbonyl) typically appears downfield (8.0–12.0 ppm), while the aniline-like NH is slightly upfield (6.5–9.0 ppm).
    
  • 
    -Phenylhydrazides:  Characterized by a broad singlet representing two equivalent protons of the terminal 
    
    
    
    group, usually found significantly upfield (3.5–6.0 ppm) compared to the internal NH of the
    
    
    -isomer.
B. C NMR & N NMR
  • Carbonyl Shift: The carbonyl carbon in

    
    -isomers is often more shielded (upfield) due to the steric twist of the phenyl ring disrupting conjugation.
    
  • 
    N NMR:  As noted in substituent effect studies, the N-1 (attached to the ring) is highly sensitive to ring substitution. In 
    
    
    
    -isomers, N-1 is the amine nitrogen; in
    
    
    -isomers, N-1 is the amide nitrogen.

Table 1: Comparative NMR Shifts (DMSO-


) 
Feature

-Isomer (

)

-Isomer (

)
Ortho-Substituted

NH Protons (

H)
Two singlets:

8.5-10.5 (Amide),

7.0-8.5 (Amine)
One broad singlet (

):

4.0-6.0 (

)
Amide NH shifts downfield (

>11.0) if H-bonded to ortho-group
C=O Carbon (

C)

165-170 ppm

160-165 ppm (Steric twist effect)

168-172 ppm
Ring Symmetry Para = Symmetric (

system)
Para = SymmetricOrtho = Asymmetric (4 distinct signals)

Methodology II: IR Spectroscopy (H-Bonding Analysis)

Infrared spectroscopy is the primary method for detecting the "Ortho Effect" via Hydrogen Bonding.

  • Protocol: Dilution Experiment.

    • Spectra taken in solid state (KBr) show all H-bonds.

    • Spectra taken in dilute solution (

      
       or 
      
      
      
      , <0.005 M) break intermolecular bonds but leave intramolecular bonds intact.
  • Analysis:

    • Intermolecular (Para/Meta): The

      
       and 
      
      
      
      bands shift to higher frequency (sharpen) upon dilution.
    • Intramolecular (Ortho): The bands remain at lower frequencies (broad) even at high dilution because the H-bond is internal.

Methodology III: Mass Spectrometry

Differentiation relies on fragmentation kinetics rather than just molecular ion (


) mass.
  • Ortho Effect: Ortho-isomers often show the elimination of neutral small molecules (e.g.,

    
    , 
    
    
    
    ) that are geometrically impossible for para-isomers.
  • 
     vs 
    
    
    
    Fragmentation:
    • 
      -isomers often cleave the 
      
      
      
      bond to yield an aniline cation (
      
      
      ) and an acyl fragment.
    • 
      -isomers preferentially lose the 
      
      
      
      radical or the ketene moiety depending on the acyl chain length.

Experimental Protocols

Protocol A: NMR Discrimination Workflow
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    . Note: 
    
    
    
    may cause peak broadening of NH protons due to exchange; DMSO is preferred for hydrazides.
  • Acquisition: Run standard

    
    H (16 scans) and 
    
    
    
    C (512 scans).
  • D2O Shake (Validation): Add 1 drop

    
     to the tube and re-run 
    
    
    
    H.
    • Result: All NH signals will disappear. If a signal remains in the 4-6 ppm region, it is likely a

      
       or impurity, not the 
      
      
      
      -isomer
      
      
      .
Protocol B: IR Dilution Method
  • Baseline: Record FT-IR of the solid sample (ATR or KBr pellet). Note

    
     and 
    
    
    
    .
  • Solution Prep: Prepare a 0.1 M solution in dry

    
    .
    
  • Serial Dilution: Dilute to 0.01 M and 0.001 M.

  • Measurement: Record spectra in a liquid cell (

    
     windows) at each concentration.
    
  • Interpretation:

    • Shift > 20 cm

      
      :  Intermolecular H-bonding (likely Para/Meta or 
      
      
      
      -dimer).
    • Shift < 5 cm

      
      :  Intramolecular H-bonding (Likely Ortho).
      

Visual Analysis Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical steps to determine the specific isomer.

IsomerIdentification Start Unknown Phenylhydrazide Sample Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility HNMR 1H NMR Analysis (Focus: 3-12 ppm region) Solubility->HNMR Decision1 NH Signal Pattern? HNMR->Decision1 Alpha Broad Singlet (2H) @ 3.5-6.0 ppm Decision1->Alpha One Signal (2H) Beta Two Singlets (1H each) @ 7.0-11.0 ppm Decision1->Beta Two Signals (1H+1H) Result_Alpha IDENTIFIED: Alpha-Isomer Alpha->Result_Alpha IR_Step IR Dilution Study (CHCl3) Beta->IR_Step Decision2 Shift on Dilution? IR_Step->Decision2 Inter Significant Shift (Intermolecular) Decision2->Inter Yes (>20 cm-1) Intra No Shift (Intramolecular) Decision2->Intra No (<5 cm-1) Result_Para IDENTIFIED: Beta-Isomer (Para/Meta) Inter->Result_Para Result_Ortho IDENTIFIED: Beta-Isomer (Ortho) Intra->Result_Ortho

Caption: Logical workflow for distinguishing Regioisomers (


) and Positional Isomers (Ortho/Para) using NMR and IR.
Diagram 2: Mechanistic H-Bonding Effects

This diagram visualizes why the spectra differ based on molecular geometry.

HBondingMechanism Ortho Ortho-Isomer (Intramolecular H-Bond) Mech_Ortho Stable 6-membered ring Locked Conformation Ortho->Mech_Ortho Para Para-Isomer (Intermolecular H-Bond) Mech_Para Linear Association Concentration Dependent Para->Mech_Para Spec_Ortho NMR: NH Deshielded (>11ppm) IR: Broad, No Dilution Shift Mech_Ortho->Spec_Ortho Spec_Para NMR: NH Normal (9-10ppm) IR: Sharpens on Dilution Mech_Para->Spec_Para

Caption: Mechanistic impact of H-bonding topology on spectroscopic observables.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shifts).
  • NIST Chemistry WebBook. Phenylhydrazine hydrochloride IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Rostami, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules/PMC. Available at: [Link]

  • Mezzina, E., et al. (1994).[2] 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

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Validation

A Comprehensive Guide to Cross-Reactivity Studies of Propanoic Acid, 2-Phenylhydrazide

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules, such as the synthetic intermediate propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules, such as the synthetic intermediate propanoic acid, 2-phenylhydrazide, a thorough investigation of cross-reactivity is not just a validation step but a cornerstone of reliable data. This guide provides an in-depth, technically-focused framework for designing and executing cross-reactivity studies for propanoic acid, 2-phenylhydrazide, from the foundational principles of hapten immunology to the practicalities of experimental design and data interpretation.

Introduction: The Imperative of Specificity

Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3) is an organic compound featuring a propanoic acid moiety linked to a phenylhydrazine group.[1] While it serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, its potential presence as a drug candidate, metabolite, or impurity necessitates precise analytical detection methods.[1] Immunoassays, with their high throughput and sensitivity, are often the preferred platform for such applications.

Predicting Potential Cross-Reactants: A Structure-Activity Approach

A logical first step in any cross-reactivity study is to identify candidate molecules that are likely to interfere with the assay. This is achieved by a careful analysis of the structure of propanoic acid, 2-phenylhydrazide and considering its potential metabolic fate and synthetic precursors.

Key Structural Features of Propanoic Acid, 2-Phenylhydrazide:

  • Phenyl Ring: This hydrophobic moiety is a common feature in many organic molecules.

  • Hydrazide Linkage (-CO-NH-NH-): This functional group is reactive and can be a key part of an antibody's epitope.

  • Propanoic Acid Moiety: A short-chain carboxylic acid.

Based on these features, a panel of potential cross-reactants should be assembled. This panel should ideally include:

  • Precursors and Synthetic Starting Materials: Phenylhydrazine and propanoic acid are logical inclusions.

  • Potential Metabolites: While the metabolism of propanoic acid, 2-phenylhydrazide is not extensively documented in publicly available literature, hypothetical metabolic transformations can be predicted. These often involve hydroxylation of the phenyl ring (ortho-, meta-, and para-isomers), N-acetylation, or cleavage of the hydrazide bond.

  • Structurally Similar Compounds: Other small molecules containing a phenylhydrazide or propionic acid backbone should be considered. Examples include other acyl phenylhydrazides and derivatives of propanoic acid.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound Name Rationale for Inclusion
PhenylhydrazineSynthetic Precursor
Propanoic AcidSynthetic Precursor
AcethydrazideStructurally similar short-chain hydrazide
Benzoic hydrazideContains the phenylhydrazide moiety
4-Hydroxy-propanoic acid, 2-phenylhydrazidePotential Metabolite (para-hydroxylation)
Propanoic acid, 2-(4-methylphenyl)hydrazideStructurally similar compound
IbuprofenA common NSAID containing a propanoic acid group
NaproxenAnother NSAID with a propanoic acid moiety

The Experimental Workflow: From Hapten to Validated Assay

Since propanoic acid, 2-phenylhydrazide is a small molecule (a hapten), it is not immunogenic on its own.[3] To elicit an immune response and generate antibodies, it must first be covalently coupled to a larger carrier protein.[3][]

Hapten-Carrier Conjugate Synthesis

The carboxylic acid group of the propanoic acid moiety is the most suitable handle for conjugation, as it is distal from the unique phenylhydrazide portion of the molecule, thus leaving it exposed for antibody recognition. The following is a detailed protocol for the synthesis of a propanoic acid, 2-phenylhydrazide-carrier protein conjugate using the carbodiimide reaction.

Experimental Protocol: EDC/NHS-mediated Conjugation

  • Activation of Propanoic Acid, 2-Phenylhydrazide:

    • Dissolve 10 mg of propanoic acid, 2-phenylhydrazide in 1 mL of anhydrous Dimethylformamide (DMF).

    • Add a 1.5 molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a 1.5 molar excess of N-Hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

    • Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous gentle agitation.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes, or by using a desalting column.[5]

  • Characterization of the Conjugate:

    • Confirm successful conjugation using techniques such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, or gel electrophoresis.[3]

Hapten_Conjugation Hapten Propanoic acid, 2-phenylhydrazide EDC_NHS EDC / NHS in DMF Hapten->EDC_NHS Activation Activated_Hapten Activated Hapten (NHS-ester) EDC_NHS->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Carrier_Protein Carrier Protein (e.g., BSA, KLH) in PBS Carrier_Protein->Conjugate Conjugation Purification Purification (Dialysis / Desalting) Conjugate->Purification Immunogen Purified Immunogen Purification->Immunogen Competitive_ELISA Coated_Antigen Coated Antigen (Hapten-Carrier) Primary_Ab Primary Antibody Coated_Antigen->Primary_Ab for binding Free_Antigen Free Antigen (Sample/Standard) Free_Antigen->Primary_Ab Competes with Secondary_Ab_HRP Secondary Antibody-HRP Primary_Ab->Secondary_Ab_HRP Binds to Substrate TMB Substrate Secondary_Ab_HRP->Substrate Catalyzes Color_Product Colored Product Substrate->Color_Product

Figure 2: Principle of the Indirect Competitive ELISA.
Performing the Cross-Reactivity Study

With a functional competitive ELISA, the cross-reactivity of the potential interfering compounds can be systematically evaluated.

Experimental Protocol: Cross-Reactivity Testing

  • Prepare Standard Curves:

    • Generate a standard curve for the target analyte (propanoic acid, 2-phenylhydrazide) by preparing a series of dilutions (e.g., from 1000 ng/mL to 0.1 ng/mL) in the assay buffer.

    • Run these standards in the competitive ELISA as described above.

  • Prepare Cross-Reactant Curves:

    • For each potential cross-reactant, prepare a similar serial dilution series in the assay buffer.

    • Run each of these dilution series in the same competitive ELISA.

  • Data Analysis:

    • For the target analyte and each cross-reactant, plot the absorbance values against the logarithm of the concentration.

    • Determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).

Data Interpretation and Presentation

The degree of cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of Propanoic acid, 2-phenylhydrazide / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity. It is crucial to present these findings in a clear and concise table.

Table 2: Hypothetical Cross-Reactivity Data

Compound IC50 (ng/mL) % Cross-Reactivity
Propanoic acid, 2-phenylhydrazide10100%
Phenylhydrazine50000.2%
Propanoic Acid>10,000<0.1%
Acethydrazide80000.125%
Benzoic hydrazide2504%
4-Hydroxy-propanoic acid, 2-phenylhydrazide5020%
Propanoic acid, 2-(4-methylphenyl)hydrazide1506.7%
Ibuprofen>10,000<0.1%
Naproxen>10,000<0.1%

Conclusion: Ensuring Assay Integrity

The development of a specific immunoassay for a small molecule like propanoic acid, 2-phenylhydrazide is a rigorous process. A comprehensive cross-reactivity study, as outlined in this guide, is a non-negotiable component of assay validation. [6]By systematically identifying potential cross-reactants, developing the necessary immunological reagents, and quantifying the degree of interference, researchers can establish the specificity of their assay with a high degree of confidence. This ensures the generation of accurate and reliable data, which is fundamental to the integrity of any research or drug development program. The principles and protocols described herein provide a robust framework for achieving this critical scientific objective.

References

  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega. [Link]

  • PubChem. Propanoic acid, 2-(phenylhydrazono)-, methyl ester. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. [Link]

  • Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff. [Link]

  • FooDB. Showing Compound propanoate (FDB031132). [Link]

  • Tiekink, E. R., & Affan, M. A. (2011). (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Metabolon. Propionic Acid. [Link]

  • Al-Sanea, M. M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

  • ChemSynthesis. (2E)-2-(phenylhydrazono)propanoic acid. [Link]

  • ChemSynthesis. (2Z)-3-phenyl-2-(phenylhydrazono)propanoic acid. [Link]

  • Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ACS Omega. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • St John's Laboratory. Competitive ELISA protocol. [Link]

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry. [Link]

  • ResearchGate. For Elisa setup to inhibition (competitive ELISA) method?. [Link]

  • Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • Atlas Antibodies. (2023). Immunoassay Development: Introduction to process, challenges, and relevant parameters. [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]

  • ILSI. (2004). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]

  • Wang, L., et al. (2019). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. Request PDF. [Link]

  • Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]

  • Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. [Link]

  • Musso, T., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • Elabscience. (2016). Assay Procedure for Competitive-ELISA. [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico vs. Experimental Data: The Case of Propanoic acid, 2-phenylhydrazide

An objective, data-driven guide for research professionals comparing computational predictions with benchmarked experimental results for Propanoic acid, 2-phenylhydrazide. In the contemporary landscape of chemical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven guide for research professionals comparing computational predictions with benchmarked experimental results for Propanoic acid, 2-phenylhydrazide.

In the contemporary landscape of chemical synthesis and drug discovery, the dialogue between in-silico prediction and experimental validation is fundamental to accelerating research while ensuring scientific rigor. This guide offers a comparative analysis of these two pillars of data acquisition, using Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3) as a representative molecule. Our objective is to provide researchers, scientists, and drug development professionals with a clear framework for understanding the strengths, limitations, and synergistic potential of computational and empirical methodologies.

Propanoic acid, 2-phenylhydrazide is a versatile organic compound featuring a hydrazide functional group, making it a valuable intermediate in organic synthesis and a point of interest for medicinal chemistry.[1] Its structural characteristics provide an excellent basis for comparing a range of predicted and measured properties.

Section 1: Foundational Physicochemical Properties

A molecule's physical behavior is the bedrock of its application. Here, we contrast the predicted and experimentally-derived physicochemical properties of Propanoic acid, 2-phenylhydrazide.

Melting Point: A Measure of Lattice Energy

The melting point is a critical parameter for compound identification, purity assessment, and formulation development.

In-Silico Prediction: Computational approaches, such as the Joback method, estimate the melting point by dissecting the molecule into functional groups and assigning values to each group to calculate the property.[2] This Quantitative Structure-Property Relationship (QSPR) model provides a rapid, cost-free estimation based solely on the chemical structure.[3][4]

Experimental Determination: The definitive method for determining a melting point involves physically observing the phase transition. The capillary method is a standard, reliable laboratory technique.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: A small quantity of dry, finely powdered Propanoic acid, 2-phenylhydrazide is packed into a glass capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus with a controlled heating block and a viewfinder.

  • Heating Ramp: The temperature is increased rapidly to within 20°C of the expected melting point, then slowed to a rate of 1-2°C per minute to ensure thermal equilibrium.

  • Observation & Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Data Comparison: Melting Point

Data TypeValueSource
In-Silico Prediction 99.71 °C (372.86 K)Joback Method[2]
Experimental Data Not readily available in public databasesN/A

Analysis & Insight: While no publicly available experimental melting point was found for this specific compound, the in-silico prediction provides a crucial starting point for any researcher working with it. An experimentalist would use this predicted value of ~100°C to set the parameters of their melting point apparatus, saving significant time. Any major deviation of the experimental result from this prediction could indicate issues with sample purity or an error in the synthesis. This illustrates the primary role of in-silico prediction: to generate testable hypotheses and guide experimental design.

Octanol-Water Partition Coefficient (LogP): A Predictor of Lipophilicity

LogP is a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. It is a critical parameter in drug development for predicting membrane permeability and bioavailability.

In-Silico Prediction: Methods like the Crippen method calculate logP by summing the contributions of individual atoms and fragments based on their hydrophobicity.[2] This approach provides an instantaneous estimation of a molecule's lipophilicity.

Experimental Determination: The shake-flask method is the gold standard, involving the direct measurement of a compound's concentration in the two phases of an equilibrated octanol-water system.

Data Comparison: LogP

Data TypeValueSource
In-Silico Prediction 1.540Crippen's Fragmentation Method[2]
Experimental Data Not availableN/A

Analysis & Insight: A predicted LogP of 1.54 suggests that Propanoic acid, 2-phenylhydrazide is moderately lipophilic, favoring partitioning into a fatty or non-polar environment over an aqueous one. This aligns with general observations that the compound is soluble in organic solvents.[1] For a drug discovery program, this value would be used in initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models to predict how the compound might behave in the body, long before any resource-intensive cell-based or in-vivo studies are conducted.

Section 2: Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopy provides direct evidence of a molecule's atomic connectivity and chemical environment.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites bond vibrations.

In-Silico Prediction: Computational chemistry software predicts IR spectra by calculating the harmonic vibrational frequencies of a molecule's bonds from its optimized 3D structure.[5][6] This provides a theoretical spectrum that highlights the expected locations of key absorption bands.

Experimental Determination: An experimental spectrum is obtained by passing an IR beam through a sample. The Attenuated Total Reflectance (ATR) technique is a common, modern method that requires minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy
  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond) is recorded.

  • Sample Application: A small amount of solid Propanoic acid, 2-phenylhydrazide is placed onto the crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Scan: The IR spectrum of the sample is recorded. The software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum.

Data Comparison: Key IR Frequencies (cm⁻¹)

Functional Group VibrationIn-Silico Prediction (Estimated Range)Experimental Data (Gas Phase)
N-H Stretch3300-3450~3400
Aromatic C-H Stretch3000-3100~3050
Aliphatic C-H Stretch2850-2960~2950
C=O (Amide I) Stretch1660-1690~1725
Aromatic C=C Stretch1450-1600~1600, ~1500

(Experimental data interpreted from the gas-phase IR spectrum available in the NIST WebBook[7])

Analysis & Insight: The predicted ranges show good general agreement with the experimental gas-phase spectrum. The C=O stretch appears at a slightly higher wavenumber in the gas phase (~1725 cm⁻¹) than might be expected for a solid-state amide (~1660 cm⁻¹). This is because in the solid state, hydrogen bonding between molecules would weaken the C=O bond, lowering its vibrational frequency. A computational model would need to explicitly include intermolecular interactions to accurately predict this solid-state effect. This highlights a key takeaway: in-silico methods are excellent for predicting the properties of an isolated molecule, while experimental results inherently reflect the sample's bulk properties.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by differentiating the chemical environments of its hydrogen atoms.

In-Silico Prediction: NMR prediction algorithms estimate the chemical shift of each proton based on a large database of known structures and their spectra.[8][9][10] They analyze the local electronic environment of each proton to predict its resonance frequency.

Experimental Determination: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong, uniform magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum.

Data Comparison: Predicted vs. Expected ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentIn-Silico Prediction (Estimated)Rationale / Expected Experimental Observation
Carboxylic Acid (-OH)~11.0-12.0Highly deshielded due to the electronegative oxygens; often a broad singlet.
Amine (-NH)~8.0-9.0Deshielded by the adjacent carbonyl and phenyl ring; singlet.
Phenyl (Ar-H)~6.8-7.4Standard aromatic region; complex multiplet pattern.
Methylene (-CH₂-)~2.3-2.5Adjacent to the electron-withdrawing carbonyl group; quartet due to coupling with the -CH₃ group.
Methyl (-CH₃)~1.1-1.3Aliphatic region; triplet due to coupling with the -CH₂- group.

(Predicted values are estimations based on standard chemical shift tables and software like ChemDoodle or ACD/Labs NMR Predictor.)

Analysis & Insight: While an experimental spectrum was not located, in-silico prediction provides a powerful template for what to expect. A researcher acquiring the first ¹H NMR spectrum of this compound would use this predicted data to immediately assign the major peaks. For example, seeing a triplet at ~1.2 ppm and a quartet at ~2.4 ppm would provide strong evidence for the presence of the propionyl (-CH₂CH₃) group. The prediction acts as a roadmap for interpreting the experimental result, turning a potentially complex puzzle into a confirmation exercise.

Section 3: Visualizing the Methodologies

The distinct workflows for generating in-silico and experimental data can be visualized to better understand the resources and logic involved.

experimental_workflow cluster_physical Physical Processing cluster_analysis Instrumental Analysis cluster_data Data Output synthesis Compound Synthesis & Purification sample_prep Sample Preparation (e.g., Dissolving, Pelletizing) synthesis->sample_prep mp Melting Point Apparatus sample_prep->mp ir IR Spectrometer sample_prep->ir nmr NMR Spectrometer sample_prep->nmr exp_data Empirical Data: Spectra & Physical Constants mp->exp_data ir->exp_data nmr->exp_data

Caption: High-Level Workflow for Experimental Data Generation.

insilico_workflow cluster_input Digital Input cluster_prediction Computational Engine cluster_output Data Output mol_structure Define Molecular Structure (e.g., SMILES, 2D Sketch) qspr QSPR Algorithms (for Physicochemical Properties) mol_structure->qspr qm Quantum Mechanics / ML (for Spectra) mol_structure->qm insilico_data Predicted Data: Properties & Virtual Spectra qspr->insilico_data qm->insilico_data

Caption: High-Level Workflow for In-Silico Data Generation.

Conclusion: A Symbiotic Framework for Modern Research

This comparative guide demonstrates that in-silico and experimental data are not adversaries but rather partners in a symbiotic relationship. For Propanoic acid, 2-phenylhydrazide, computational predictions provide rapid, cost-effective, and directionally accurate estimations of its key properties. They serve as an invaluable tool for planning experiments, interpreting results, and prioritizing research targets.

Experimental data, in turn, remains the undisputed ground truth. It provides the precise, verifiable measurements required for publication, patent applications, and regulatory submissions. The empirical result validates (or challenges) the computational model, leading to a deeper understanding of the molecule's behavior and refining the models for future predictions.

For the modern scientist, leveraging both methodologies is the most efficient and effective path forward. Begin with in-silico screening to explore possibilities and guide your focus, then proceed with targeted experimental work to validate your findings and establish definitive facts. This integrated approach minimizes wasted resources and maximizes the potential for discovery.

References

  • Title: Propanoic acid: Human health tier II assessment Source: Australian Department of Health and Aged Care URL: [Link]

  • Title: Propanoic acid Source: NIST WebBook URL: [Link]

  • Title: Propionic anhydride Source: Wikipedia URL: [Link]

  • Title: Showing Compound propanoate (FDB031132) Source: FooDB URL: [Link]

  • Title: 1H proton nmr spectrum of propanoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: Safety Data Sheet: Propionic acid Source: Carl ROTH URL: [Link]

  • Title: Chemical Properties of Propionic acid 2-phenylhydrazide (CAS 20730-02-3) Source: Cheméo URL: [Link]

  • Title: Propionic acid 2-phenylhydrazide Source: NIST WebBook URL: [Link]

  • Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Taylor & Francis Online URL: [Link]

  • Title: 2-Phenylpropionic acid Source: PubChem URL: [Link]

  • Title: IR and NMR Spectra Source: Q-Chem URL: [Link]

  • Title: In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning Source: ACS Publications URL: [Link]

  • Title: In Silico Prediction of Physicochemical Properties Source: JRC Publications Repository URL: [Link]

  • Title: Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry Source: Journal of Chemical Education URL: [Link]

  • Title: Chapter 2: Recent Advances in Computational NMR Spectrum Prediction Source: Royal Society of Chemistry URL: [Link]

  • Title: Machine learning in computational NMR-aided structural elucidation Source: Frontiers in Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) Guide: Propanoic acid, 2-phenylhydrazide

[1][2] CAS Number: 20730-02-3 Synonyms: 1-Phenyl-2-propionylhydrazine; Propionic acid 2-phenylhydrazide Molecular Formula: C₉H₁₂N₂O[1][2][3][4] Part 1: Executive Safety Directive (The "Why") As researchers, we often unde...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 20730-02-3 Synonyms: 1-Phenyl-2-propionylhydrazine; Propionic acid 2-phenylhydrazide Molecular Formula: C₉H₁₂N₂O[1][2][3][4]

Part 1: Executive Safety Directive (The "Why")

As researchers, we often underestimate derivatives like Propanoic acid, 2-phenylhydrazide because they appear less volatile than their parent compounds.[2] However, this compound retains the structural phenylhydrazine moiety , a functional group historically linked to hemolytic anemia (destruction of red blood cells), skin sensitization, and potential carcinogenicity.[2]

The Core Risk: The lipophilic phenyl ring facilitates dermal absorption, while the hydrazide group poses a risk of systemic toxicity and sensitization.[2] Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for anything beyond closed-vessel transport.[2]

This guide moves beyond generic "compliance" to establish a self-validating safety Protocol designed to isolate you from these specific biochemical risks.

Part 2: Hazard Analysis & PPE Selection[2]

Hazard Profile (GHS Classification Basis)
  • Acute Toxicity (Oral/Dermal): Potential for systemic toxicity upon absorption.[2][5]

  • Skin/Eye Irritation: Causes severe irritation; potential for irreversible eye damage if untreated.[2][6]

  • Sensitization: High risk of allergic dermatitis upon repeated exposure.[2]

  • Hemolytic Potential: Hydrazides can induce methemoglobinemia.[2][7]

PPE Selection Matrix

Rationale: We prioritize barrier integrity against organic nitrogen compounds.

Protection ZoneRoutine Handling (Solids/Sealed)High-Risk Operations (Solutions/Heating/Synthesis)Technical Rationale
Hand Protection Double Nitrile (4 mil inner / 5 mil outer)Laminate (Silver Shield®) under NitrilePhenylhydrazides can permeate standard nitrile.[2] Laminate provides >4hr breakthrough time.[2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses do not seal against micro-aerosols or splashes that can absorb through the lacrimal duct.[2]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if outside hood)Inhalation of dust/mist is the fastest route to systemic toxicity.[2]
Body Defense Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) + ApronCotton absorbs hydrazides, keeping them against the skin.[2] Tyvek repels.[2]

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation (The "Clean" Zone)[2]
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[2]

  • Donning Sequence:

    • Put on inner nitrile gloves (tucked under lab coat cuffs).[2]

    • Put on outer gloves (over lab coat cuffs).[2]

    • Why? This creates a tortuous path, preventing liquid from wicking up the wrist.[2]

Phase B: Active Handling (The "Hot" Zone)

Scenario: Weighing and Solubilization

  • Engineering Control: All open-vessel manipulations must occur within a certified Chemical Fume Hood.

  • Weighing:

    • Place the analytical balance inside the hood if possible.[2]

    • If weighing outside, use a tared, sealable vial .[2] Add the solid inside the hood, seal it, then weigh the closed container.

    • Critical Check: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.[2]

  • Solubilization:

    • Add solvent slowly.[2] Hydrazides can be exothermic upon dissolution.[2]

    • Do not use needles for transfer unless necessary (Luer-lock only) to prevent accidental injection, which bypasses all dermal defenses.[2]

Phase C: Decontamination & Doffing[8]
  • Waste Segregation: Segregate all solid waste (gloves, wipes) into a dedicated "P-List/Toxic" solid waste stream.[2] Do not mix with general trash.[2]

  • Doffing Protocol (Beak Method):

    • Pinch the outer glove at the palm and peel away (inside out).[2]

    • Slide a finger under the second glove to peel it off without touching the outer surface.[2]

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).[2]

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision logic for handling Propanoic acid, 2-phenylhydrazide, emphasizing the "Stop/Go" safety checks.

G Start START: Task Definition RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Weighing/Transfer) RiskAssess->SolidPath Low Volatility SolPath Solution/High Conc. (Heating/Synthesis) RiskAssess->SolPath High Absorption Risk PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles SolidPath->PPE_Solid Control_Solid Engineering: Fume Hood or Vented Enclosure PPE_Solid->Control_Solid Action EXECUTE PROTOCOL Control_Solid->Action PPE_Sol PPE: Laminate Gloves (Inner) + Nitrile (Outer) + Face Shield SolPath->PPE_Sol Control_Sol Engineering: Fume Hood REQUIRED (Sash < 18 inches) PPE_Sol->Control_Sol Control_Sol->Action Decon Decontamination: Solvent Wipe Down Action->Decon Disposal Disposal: Segregated Toxic Waste Decon->Disposal

Figure 1: Decision logic for PPE selection based on physical state.[2][8] Note the escalation to laminate gloves for solution-phase handling due to increased permeation risks.[2]

Part 5: Emergency Response Data

EventImmediate ActionMedical Context
Skin Contact Drench with water for 15 mins.[2] Do not use solvents (ethanol/DMSO) to wash; they drive the chemical deeper into the dermis.[2]Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24 hours.[2]
Eye Splash Irrigate for 15 mins using an eyewash station.[2] Hold eyelids open.Hydrazides are alkaline-like irritants; immediate dilution is critical to prevent corneal opacity.[2]
Spill (Solid) Cover with wet paper towels to prevent dust.[2] Scoop into hazardous waste.[2]Avoid dry sweeping which generates aerosols.[2]

References

  • National Center for Biotechnology Information (PubChem). (2024).[2] Compound Summary: Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3).[1][2][4] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][2][9]

  • International Labour Organization (ILO). (2018).[2] ICSC 0938 - Phenylhydrazine (Parent Compound Hazard Extrapolation).[2] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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